Product packaging for 2-Chloro-4,5-difluoroaniline(Cat. No.:CAS No. 2613-32-3)

2-Chloro-4,5-difluoroaniline

Cat. No.: B1592304
CAS No.: 2613-32-3
M. Wt: 163.55 g/mol
InChI Key: ZNDPHOPPLHZBMV-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoroaniline is a useful research compound. Its molecular formula is C6H4ClF2N and its molecular weight is 163.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2N B1592304 2-Chloro-4,5-difluoroaniline CAS No. 2613-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDPHOPPLHZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602583
Record name 2-Chloro-4,5-difluoroaniline
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Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-32-3
Record name 2-Chloro-4,5-difluoroaniline
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Record name 2-Chloro-4,5-difluoroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4,5-difluoroaniline (CAS No. 2613-32-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the aniline ring, imparts distinct electronic and steric properties that are highly sought after in the design of bioactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical methodologies for its characterization, and a discussion of its significant applications in the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for medicinal and agricultural chemists.[1][2][3]

Section 1: Core Properties and Specifications

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 2613-32-3[4][5]
Molecular Formula C₆H₄ClF₂N[4][5]
Molecular Weight 163.55 g/mol [4][5]
Appearance White to light yellow crystalline solid[1]
Boiling Point 211.3 °C at 760 mmHg[5]
Flash Point 81.6 °C[5]
Density 1.459 g/cm³[5]
Refractive Index 1.543[5]
Spectral Data for Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The amino (-NH₂) protons will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C aromatic ring stretching, and C-F and C-Cl stretching vibrations.

Section 2: Synthesis Protocol

The synthesis of this compound typically proceeds through a multi-step pathway, commencing with a suitably substituted nitrobenzene precursor. The following protocol is a representative synthesis based on established methodologies for analogous halogenated anilines, particularly fluorination of polychlorinated nitroaromatics followed by catalytic hydrogenation.[6][7][8]

Synthesis Pathway Overview

G A 1,2,4-Trichloro-5-nitrobenzene B 2-Chloro-4,5-difluoronitrobenzene A->B Fluorination (e.g., KF, phase transfer catalyst) C This compound B->C Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Fluorination of 1,2,4-Trichloro-5-nitrobenzene

This step involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms. The use of a phase transfer catalyst is crucial for facilitating the reaction between the solid potassium fluoride and the organic substrate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-trichloro-5-nitrobenzene, anhydrous potassium fluoride (KF), and a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) under a nitrogen atmosphere and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water. The product, 2-chloro-4,5-difluoronitrobenzene, will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Catalytic Hydrogenation of 2-Chloro-4,5-difluoronitrobenzene

The nitro group of the intermediate is selectively reduced to an amine group using catalytic hydrogenation.

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve the 2-chloro-4,5-difluoronitrobenzene from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture with stirring. The reaction is typically exothermic.

  • Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is usually complete within a few hours.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or recrystallization.

Section 3: Analytical Methodologies

To ensure the quality and purity of this compound, particularly in the context of pharmaceutical and agrochemical synthesis, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Workflow

G cluster_0 Chromatographic Separation A Sample Preparation (Dissolve in mobile phase) B HPLC System A->B C Data Acquisition & Analysis B->C B1 C18 Reversed-Phase Column B2 Isocratic or Gradient Elution (Acetonitrile/Water) B1->B2 B3 UV Detection B2->B3

Caption: General workflow for HPLC analysis.

Representative HPLC Method

The following is a general reversed-phase HPLC method that can be adapted and optimized for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient, for example: 0-20 min, 10-90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method Validation Considerations: A full method validation according to ICH guidelines should be performed for quantitative analysis, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Section 4: Applications in Synthesis

The unique electronic properties conferred by the chloro and difluoro substituents make this compound a valuable synthon for introducing this moiety into larger, more complex molecules.

Role in Pharmaceutical and Agrochemical Development

Halogenated anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of fluorine atoms, in particular, can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate. The chlorine atom provides an additional site for chemical modification or can contribute to the overall electronic nature of the molecule.

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in the reviewed public literature, its structural motifs are present in many biologically active compounds. It serves as a precursor for the synthesis of more complex heterocyclic systems, which are common scaffolds in drug discovery. Its applications are likely in the development of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors used in oncology feature halogenated aniline cores.

  • Herbicides and Fungicides: The development of novel pesticides often relies on the modification of core structures with halogenated aromatic rings to enhance potency and selectivity.[9][10]

  • Material Science: The unique properties of fluorinated compounds also make them of interest in the development of advanced materials.[1]

Causality of Reactivity

The reactivity of the this compound ring is governed by the interplay of the electronic effects of the substituents.

  • Amino Group (-NH₂): This is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution.

  • Halogens (-Cl, -F): These are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

The combined effect of these groups will influence the regioselectivity of further reactions on the aromatic ring. The steric hindrance from the ortho-chloro substituent will also play a significant role in directing incoming electrophiles.[11]

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-4,5-difluoroaniline is a highly valuable fluorinated building block, pivotal in the synthesis of advanced pharmaceutical and agrochemical agents. Its strategic substitution pattern makes it an essential intermediate for creating complex molecules with enhanced biological activity, metabolic stability, and lipophilicity.[1][2] Notably, it serves as a key precursor for certain quinolone-based antibacterial drugs and innovative anti-cancer therapies.[1][3] This guide provides a comprehensive exploration of the predominant synthetic pathway to this compound, focusing on the nitration of 1-chloro-3,4-difluorobenzene followed by the catalytic reduction of the resulting nitro intermediate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for process optimization, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Chapter 1: Strategic Overview of the Primary Synthetic Pathway

The most reliable and commonly employed industrial synthesis of this compound is a two-step process. This strategy is predicated on the principle of installing a nitro group onto a commercially available precursor, which then serves as a masked amino group that can be revealed in the final step. This approach offers excellent control over regioselectivity and generally proceeds with high yields.

The logical workflow begins with 1-chloro-3,4-difluorobenzene, which undergoes electrophilic aromatic substitution to introduce a nitro group, yielding the key intermediate, 1-chloro-4,5-difluoro-2-nitrobenzene. This intermediate is then subjected to reduction, converting the nitro moiety into the target primary amine.

Synthetic_Workflow cluster_legend Diagram Key Start 1-Chloro-3,4-difluorobenzene Intermediate 1-Chloro-4,5-difluoro-2-nitrobenzene Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (H₂, Pd/C) Start_Mat Starting Material Final_Prod Final Product

Caption: High-level workflow for the synthesis of this compound.

Chapter 2: Detailed Synthesis and Mechanistic Insights

This chapter provides a step-by-step examination of each stage of the synthesis, explaining the chemical principles that govern the reactions and the rationale behind the selected protocols.

Step 1: Synthesis of 1-Chloro-4,5-difluoro-2-nitrobenzene via Nitration

The inaugural step is the regioselective nitration of 1-chloro-3,4-difluorobenzene. The success of this step hinges on controlling the electrophilic aromatic substitution to favor the desired isomer.

2.1.1. Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The directing effects of the substituents on the benzene ring—chlorine and two fluorine atoms—are critical. Halogens are deactivating but ortho-, para-directing. The position of nitration is determined by the cumulative electronic and steric effects of these substituents. The position ortho to the chlorine and meta to the two fluorine atoms is the most sterically accessible and electronically favored, leading to the formation of 1-chloro-4,5-difluoro-2-nitrobenzene as the major product.

Caption: Reaction scheme for the nitration of 1-chloro-3,4-difluorobenzene.

2.1.2. Detailed Experimental Protocol: Nitration

This protocol is synthesized from standard procedures for aromatic nitration.

  • Reactor Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 equivalents). Cool the flask in an ice/salt bath to 0-5°C.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 70%, 1.2 equivalents) to the sulfuric acid via the dropping funnel while maintaining the internal temperature below 10°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-chloro-3,4-difluorobenzene (1.0 equivalent) dropwise over 30-60 minutes, ensuring the reaction temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for 1-2 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate or an oily layer of the product should form.

  • Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with water, a 5% sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 1-chloro-4,5-difluoro-2-nitrobenzene. The product can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of this compound via Reduction

The final step is the reduction of the nitro group of 1-chloro-4,5-difluoro-2-nitrobenzene to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile.

2.2.1. Mechanistic Rationale: Catalytic Hydrogenation

This reaction occurs on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). Hydrogen gas (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the surface-bound hydrogen atoms, ultimately yielding the aniline and water as the only byproduct.

A critical consideration is the prevention of hydrodehalogenation, a side reaction where the chloro substituent is reductively cleaved from the aromatic ring. This can be mitigated by:

  • Catalyst Choice: Using catalysts with optimized selectivity (e.g., specific grades of Pd/C).

  • Reaction Conditions: Operating at moderate hydrogen pressures and temperatures.

  • Additives: In some cases, catalyst modifiers or bases are used to suppress dehalogenation.[4][5]

2.2.2. Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for nitro group reduction.[6][7]

  • Reactor Setup: Charge a high-pressure reactor (autoclave) with 1-chloro-4,5-difluoro-2-nitrobenzene (1.0 equivalent) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add the hydrogenation catalyst, typically 5% or 10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol% relative to the substrate. The catalyst should be handled carefully, especially if dry, as it can be pyrophoric.[6]

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C). The reaction is exothermic, and cooling may be required initially. Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the palladium catalyst. The catalyst pad should be washed with the reaction solvent and must not be allowed to dry in the air to prevent ignition.[6]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or recrystallization to achieve high purity.

Chapter 3: Data Summary and Comparison

The efficiency of this synthetic route is high, making it suitable for large-scale production. The following table summarizes typical parameters for this two-step synthesis.

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 1-Chloro-3,4-difluorobenzene1-Chloro-4,5-difluoro-2-nitrobenzene
Key Reagents Conc. HNO₃, Conc. H₂SO₄H₂ (gas), Pd/C (5-10%)
Solvent Sulfuric Acid (as reagent/solvent)Methanol or Ethanol
Temperature 0 - 15°C25 - 60°C
Pressure Atmospheric50 - 100 psi
Typical Reaction Time 1 - 2 hours3 - 6 hours
Typical Yield >90%>95%
Primary Side Reaction Isomer formationHydrodehalogenation

Chapter 4: Safety Considerations

The synthesis of this compound involves hazardous materials and reactions that must be handled with appropriate safety protocols in a controlled laboratory setting.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalytic hydrogenation step must be performed in a certified high-pressure reactor, ensuring the system is leak-proof and properly grounded.[6]

  • Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should always be handled under a solvent or an inert atmosphere and never allowed to dry in the open air.[6]

References

Physical properties of 2-Chloro-4,5-difluoroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4,5-difluoroaniline

Introduction

This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom and two adjacent fluorine atoms on the aniline core—imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective use, from designing reaction conditions and purification strategies to predicting the behavior of resulting active pharmaceutical ingredients (APIs) or advanced materials. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the scientific rationale behind these procedures.

Core Physicochemical Properties

The physical attributes of a chemical compound dictate its behavior in both laboratory and industrial settings. For an intermediate like this compound, properties such as melting point, boiling point, and solubility are critical for process development, while spectroscopic data is essential for identity confirmation and quality control.

Summary of Physical Data

A consolidation of the key physical and chemical properties for this compound (CAS RN: 2613-32-3) is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₄ClF₂N[1][2]
Molecular Weight 163.55 g/mol [1][2]
Appearance White to light yellow/red powder or crystal[3]
Melting Point 28 - 33 °C[3]
Boiling Point 211.3 °C at 760 mmHg[1]
Density 1.459 g/cm³[1]
Flash Point 81.6 °C[1]
Refractive Index 1.543[1]
Vapor Pressure 0.184 mmHg at 25 °C[1]
Solubility Slightly soluble in water, soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide.[4]
Discussion of Key Properties
  • Melting Point: The melting point is a fundamental indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[5][6] The relatively low melting point of this compound (28 - 33 °C) suggests it may exist as a low-melting solid or waxy substance at or slightly above standard room temperature.[3]

  • Boiling Point & Vapor Pressure: The boiling point of 211.3 °C indicates moderate volatility.[1] This, combined with its vapor pressure of 0.184 mmHg at 25°C, is essential information for designing distillation-based purification methods and for assessing inhalation exposure risks during handling.[1] The presence of the amine group allows for hydrogen bonding, which increases the boiling point compared to a non-polar compound of similar molecular weight.[7]

  • Density: With a density of 1.459 g/cm³, this compound is significantly denser than water, a key consideration for solvent extraction and phase separation procedures.[1]

  • Solubility: As is typical for many anilines, this compound is sparingly soluble in water but shows good solubility in organic solvents.[4] This differential solubility is the cornerstone of its purification by extraction and recrystallization. In a drug development context, aqueous solubility is a critical parameter that influences bioavailability.[8][9] The pH-dependent solubility, a characteristic of amines, must be determined across a physiological pH range (1.2–6.8) for APIs.[10]

Spectroscopic Profile for Identification

Spectroscopic analysis provides an unambiguous fingerprint for chemical structures. For a researcher synthesizing or using this compound, confirming its identity via spectroscopy is a non-negotiable step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two amine protons. The chemical shifts and coupling patterns (splitting) of the aromatic protons would be complex due to coupling with each other and with the two fluorine atoms. The amine protons would typically appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling), which is a powerful diagnostic tool for confirming the positions of the fluorine substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to C-F and C-Cl stretching would also be present in the fingerprint region (below 1500 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 163.[11] A characteristic isotopic pattern (the M+2 peak) at approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.[11]

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methods used for its determination. The following sections detail standard, self-validating protocols for measuring key properties.

Melting Point Determination (Capillary Method)

This method is a cornerstone of purity and identity assessment in organic chemistry.

Causality and Rationale: The principle relies on the precise temperature at which a substance transitions from a solid to a liquid.[6] A slow, controlled heating rate is critical because it ensures that the temperature of the heating block and the sample inside the capillary are in thermal equilibrium, preventing an overestimation of the melting point.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[12] The tube is tapped gently to compact the sample at the sealed end.[6]

  • Apparatus Setup: The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or temperature probe.[12]

  • Rapid Determination (Optional): An initial rapid heating (~10-20 °C/min) can be performed to find an approximate melting range.[6]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min.[12]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded as the melting point range.[12]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement p1 Grind Sample p2 Load Capillary (2-3mm) p1->p2 p3 Compact Sample p2->p3 m1 Place in Apparatus p3->m1 m2 Heat Rapidly (Find Approx. MP) m1->m2 m3 Cool & Replace Sample m2->m3 m4 Heat to T < Approx. MP m3->m4 m5 Heat Slowly (1-2 °C/min) m4->m5 m6 Record T_onset & T_clear m5->m6 result Melting Point Range m6->result Report Range

Caption: Workflow for Capillary Melting Point Determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a fundamental thermodynamic property crucial for pre-formulation studies in drug development.[8][13]

Causality and Rationale: The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] An extended incubation period with agitation ensures that the dissolution process is complete.[13] Subsequent separation of the solid and analysis of the liquid phase gives the maximum concentration of the solute in that solvent at a specific temperature.[9]

Protocol:

  • System Preparation: An excess amount of solid this compound is added to a vial containing a precise volume of the desired solvent (e.g., a buffer at a specific pH, such as pH 1.2, 4.5, or 6.8 for pharmaceutical relevance).[9][10]

  • Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker) in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical studies) for an extended period, typically 24-72 hours, to ensure equilibrium is reached.[9][10][13]

  • Phase Separation: After incubation, the suspension is allowed to settle. The saturated supernatant is carefully separated from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[9][13]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][13]

  • Data Analysis: The measured concentration is reported as the equilibrium solubility of the compound under the specified conditions (solvent, pH, temperature).[13]

SolubilityWorkflow start Add Excess Solid to Solvent incubate Seal & Agitate (24-72h at const. T) start->incubate Equilibration separate Separate Phases (Centrifuge/Filter) incubate->separate Isolation analyze Analyze Supernatant (e.g., HPLC) separate->analyze Quantification end Equilibrium Solubility Value analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

This compound is classified as harmful and an irritant.[14] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[14] Prolonged or repeated exposure may cause organ damage.[14] Therefore, handling should be performed in a well-ventilated area or a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[15][16]

Conclusion

The physical properties of this compound define its identity, purity, and behavior in chemical processes. A thorough understanding of its melting point, solubility, and spectroscopic characteristics, grounded in robust experimental methodologies, is essential for researchers and scientists. The data and protocols outlined in this guide provide the necessary technical foundation for the safe and effective application of this valuable chemical intermediate in research and development.

References

Spectroscopic data for 2-Chloro-4,5-difluoroaniline (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluoroaniline

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular intermediates is paramount. Substituted anilines, in particular, serve as foundational building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] this compound (CAS No: 2613-32-3) is a key exemplar of this class, featuring a synthetically useful pattern of halogen substitution.[3][4] The presence of chloro and fluoro groups, alongside the amine functionality, imparts unique electronic properties and reactivity, making it a valuable precursor in organic synthesis.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The objective is to furnish researchers, scientists, and drug development professionals with a detailed interpretive framework for this molecule, ensuring its unambiguous identification and quality assessment in a laboratory setting. By delving into the causality behind the spectral features, we aim to provide not just data, but a validated system for structural confirmation.

Molecular Structure and Substituent Effects

The chemical structure of this compound features a benzene ring substituted with one chlorine atom, two fluorine atoms, and an amino group. The relative positions of these substituents create a distinct electronic environment that is directly reflected in the compound's spectroscopic output. The electron-donating amino group (-NH₂) tends to increase electron density in the ring, particularly at the ortho and para positions, while the electronegative halogens (-Cl, -F) withdraw electron density via the inductive effect. These competing influences dictate the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show signals for two distinct aromatic protons and the amine protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.0 - 7.2Doublet of Doublets (dd)JH-F ≈ 8-10, JH-F ≈ 6-81HH-6
~6.8 - 7.0Triplet (t) or ddJH-F ≈ 8-101HH-3
~3.8 - 4.5Broad Singlet (br s)-2H-NH₂

Interpretation:

  • Aromatic Protons: The two aromatic protons, H-3 and H-6, reside in different electronic environments. H-6 is ortho to the electron-donating NH₂ group and meta to a fluorine, while H-3 is ortho to two electron-withdrawing halogens (Cl and F). This results in distinct chemical shifts. The observed multiplicities are a direct consequence of spin-spin coupling with the nearby fluorine atoms. H-6 is expected to couple to both F-5 (ortho) and F-4 (meta), appearing as a doublet of doublets. H-3 is primarily coupled to the adjacent F-4, leading to a doublet, which may be further split by the more distant F-5.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The exact chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure through chemical shifts and carbon-fluorine coupling constants.

Chemical Shift (δ, ppm)C-F Coupling (¹JC-F, ²JC-F, Hz)Assignment
~145 - 155d, ¹JC-F ≈ 235-250C-4
~142 - 152d, ¹JC-F ≈ 230-245C-5
~135 - 140d, ²JC-F ≈ 15-25C-1
~118 - 122d, ²JC-F ≈ 20-30C-6
~115 - 120(small C-F coupling)C-2
~105 - 110d, ²JC-F ≈ 20-30C-3

Interpretation: The spectrum will display six distinct signals, corresponding to the six aromatic carbons.

  • Carbons Bonded to Fluorine (C-4, C-5): These carbons will appear significantly downfield and exhibit very large one-bond coupling constants (¹JC-F), which is a definitive indicator of a direct C-F bond.

  • Other Aromatic Carbons: The remaining carbons will show smaller two-bond (²JC-F) or three-bond (³JC-F) couplings to the fluorine atoms, aiding in their assignment. The carbon bearing the amino group (C-1) and the carbon bearing the chlorine (C-2) can be distinguished based on established substituent chemical shift increments.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is invaluable for characterizing fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.[5][6]

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
-130 to -145Doublet of Doublets (dd)JF-F ≈ 20, JF-H ≈ 8-10F-4
-140 to -155Doublet of Doublets (dd)JF-F ≈ 20, JF-H ≈ 6-8F-5

Interpretation: Two distinct signals are expected for the two magnetically non-equivalent fluorine atoms.

  • The chemical shifts are influenced by the other substituents on the ring.[7]

  • The two fluorine atoms will couple to each other (JF-F), resulting in each signal appearing as a doublet.

  • Each fluorine signal will be further split by coupling to nearby protons (JF-H). F-4 will couple to H-3, and F-5 will couple to H-6, turning each doublet into a doublet of doublets. This coupling pattern provides definitive confirmation of the substitution pattern.[6]

NMR Experimental Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of This compound B Add to 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to 5 mm NMR tube C->D E Insert sample and lock on deuterium signal D->E F Shim magnet coils for homogeneity E->F G Acquire Spectra: ¹H, ¹³C, ¹⁹F F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate to reference (TMS or CFCl₃) J->K L Integrate peaks (¹H) and pick peaks (¹H, ¹³C, ¹⁹F) K->L

Caption: Standard workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) for ¹H and ¹³C, or trichlorofluoromethane (CFCl₃) for ¹⁹F referencing.

  • Instrument Setup: The experiment is typically performed on a 400 MHz or higher field spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H, ¹³C (with proton decoupling), and ¹⁹F (with proton decoupling) spectra.

  • Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase and baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Frequency Range (cm⁻¹)Vibration TypeIntensity
3300 - 3500N-H stretch (asymmetric & symmetric)Medium
1600 - 1640N-H bend (scissoring)Medium
1450 - 1600C=C aromatic ring stretchMedium-Strong
1250 - 1350C-N stretch (aromatic amine)Strong
1100 - 1250C-F stretchStrong
700 - 850C-Cl stretchMedium-Strong
800 - 900Ar-H out-of-plane bendStrong

Interpretation:

  • Amine Group: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration around 1620 cm⁻¹ further confirms this group.

  • Aromatic System: Multiple sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the aromatic C=C bond stretching.

  • Halogen Bonds: The spectrum will be dominated by strong absorption bands for the C-F stretches (typically in the 1100-1250 cm⁻¹ region) and the C-Cl stretch (lower frequency, ~700-850 cm⁻¹). These bands are often intense and provide clear evidence for the halogen substituents.

IR Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a standard technique for volatile compounds like this compound.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 163.55 g/mol .[3] A key diagnostic feature in its mass spectrum is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[8][9] This results in a characteristic molecular ion cluster:

  • M⁺˙ Peak: An intense peak at m/z 163 , corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺˙ Peak: A smaller peak at m/z 165 , corresponding to the molecule with the ³⁷Cl isotope.

The intensity ratio of the m/z 163 to m/z 165 peaks will be approximately 3:1 , which is an unequivocal indicator of the presence of a single chlorine atom in the molecule.[9]

Fragmentation Pathway

Under the high energy of electron ionization (typically 70 eV), the molecular ion will fragment in predictable ways to form more stable ions. The primary fragmentation is driven by the loss of radicals or stable neutral molecules.

Fragmentation_Pathway M [C₆H₄³⁵ClF₂N]⁺˙ m/z 163 F1 [C₆H₄F₂N]⁺ m/z 128 M->F1 - •Cl M2 [C₆H₄³⁷ClF₂N]⁺˙ m/z 165 F2 [C₅H₂F₂]⁺ m/z 101 F1->F2 - HCN

Caption: Proposed primary fragmentation pathway for this compound.

Interpretation of Major Fragments:

m/z (for ³⁵Cl)Ion StructureDescription
163 / 165[C₆H₄ClF₂N]⁺˙Molecular ion peak cluster (M⁺˙, [M+2]⁺˙)
128[C₆H₄F₂N]⁺Loss of a chlorine radical (•Cl)
101[C₅H₂F₂]⁺Loss of hydrogen cyanide (HCN) from m/z 128

The initial and most favorable fragmentation is often the loss of the chlorine radical to form a relatively stable cation at m/z 128. Subsequent fragmentation of anilines commonly involves the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 amu), leading to the fragment ion at m/z 101.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the analyte in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 400.

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹⁹F NMR confirm the substitution pattern and proton environments through distinct chemical shifts and complex spin-spin coupling patterns. ¹³C NMR validates the carbon backbone, with large C-F coupling constants providing definitive evidence of fluorination. IR spectroscopy identifies the key functional groups, particularly the primary amine and the carbon-halogen bonds. Finally, GC-MS confirms the molecular weight and reveals a characteristic 3:1 isotopic cluster for the molecular ion, which is definitive proof of a single chlorine atom, while the fragmentation pattern supports the overall molecular structure. Together, these techniques provide a self-validating analytical workflow essential for quality control and reaction monitoring in any research or development setting.

References

An In-Depth Technical Guide to 2-Chloro-4,5-difluoroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4,5-difluoroaniline, a critical halogenated intermediate in the fine chemical industry. We will explore its core molecular and physical properties, detail a representative synthetic pathway with mechanistic insights, and discuss its strategic importance in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Core Identity and Physicochemical Properties

This compound, identified by the CAS Number 2613-32-3, is a substituted aniline derivative whose unique electronic properties make it a valuable precursor in organic synthesis.[1][2] The strategic placement of chlorine and fluorine atoms on the aromatic ring significantly influences the reactivity of the amine group and the ring itself, offering a versatile platform for constructing complex molecules.

The fundamental molecular attributes are summarized below:

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[1][3][4]
Molecular Weight 163.55 g/mol [1][3][4]
IUPAC Name 2-Chloro-4,5-difluorobenzenamine[1]
CAS Number 2613-32-3[1][2]

The physical characteristics of this compound are critical for its handling, reaction setup, and purification.

Physical PropertyValueSource
Density 1.459 g/cm³[1]
Boiling Point 211.3°C at 760 mmHg[1]
Flash Point 81.6°C[1]
Refractive Index 1.543[1]

Representative Synthesis Pathway and Protocol

The synthesis of this compound typically proceeds from a readily available precursor, 1-chloro-3,4-difluorobenzene. The methodology involves a classic two-step electrophilic aromatic substitution followed by a reduction, a robust and scalable approach in industrial chemistry.

Workflow: Synthesis of this compound

A Starting Material: 1-Chloro-3,4-difluorobenzene B Step 1: Nitration (Electrophilic Aromatic Substitution) A->B HNO₃ / H₂SO₄ C Intermediate: 1-Chloro-2-nitro-4,5-difluorobenzene B->C Formation of Nitronium ion (NO₂⁺) D Step 2: Reduction C->D e.g., H₂/Pd-C or Sn/HCl E Final Product: This compound D->E Reduction of Nitro Group (-NO₂) to Amine (-NH₂)

Caption: A two-step synthesis workflow for this compound.

Mechanistic Causality
  • Nitration: The first step involves the nitration of 1-chloro-3,4-difluorobenzene. The directing effects of the halogen substituents are crucial. Chlorine is an ortho-, para- director, while fluorine also directs ortho- and para-. The position ortho to the chlorine and meta to the fluorines is sterically and electronically favored for electrophilic attack by the nitronium ion (NO₂⁺), leading to the desired 1-chloro-2-nitro-4,5-difluorobenzene intermediate.

  • Reduction: The subsequent reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a common, clean method. Alternatively, metal-acid systems like tin and hydrochloric acid (Sn/HCl) can be employed, which are effective for this type of reduction.

Experimental Protocol: A Self-Validating System

The following protocol is a representative example. Each step includes validation checkpoints.

Step 1: Nitration of 1-Chloro-3,4-difluorobenzene

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 1-chloro-3,4-difluorobenzene to the cooled acid while maintaining the temperature.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Validation: Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice, causing the nitroaromatic product to precipitate.

  • Filter the solid, wash with cold water until neutral, and dry under a vacuum.

Step 2: Reduction to this compound

  • Dissolve the crude 1-chloro-2-nitro-4,5-difluorobenzene intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel and add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature.

  • Validation: The reaction is self-validating as hydrogen uptake will cease upon completion. Progress can also be monitored by TLC or GC to observe the disappearance of the nitro intermediate and the appearance of the aniline product.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product via vacuum distillation or recrystallization to achieve high purity (>98%).

Strategic Importance in Chemical Synthesis

The utility of this compound stems from the unique electronic and steric properties conferred by its halogen substituents. Halogenation is a well-established strategy in medicinal chemistry to enhance key drug properties.[5][6][7]

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: The electronegativity of fluorine and chlorine can lead to favorable interactions (such as hydrogen bonds or dipole interactions) with target enzymes or receptors.[5]

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Applications in Drug Discovery

This aniline derivative is a key building block for various Active Pharmaceutical Ingredients (APIs). For instance, the related compound 2-chloro-4,5-difluorobenzoic acid, which can be synthesized from precursors like 2'-Chloro-4',5'-difluoroacetophenone, is a vital intermediate in the production of new antibacterial drugs, including fluoroquinolones, and cardiovascular medications.[8] The aniline moiety provides a reactive handle for forming amides, ureas, and other functional groups common in drug scaffolds.

Applications in Agrochemicals

In the agrochemical industry, halogenated anilines are foundational to the synthesis of many herbicides and fungicides.[3] The specific halogenation pattern of this compound can contribute to the molecule's selective activity against target pests or weeds while minimizing off-target effects.[3]

Safety and Handling

As with all halogenated aromatic amines, this compound requires careful handling. While specific GHS data for this isomer is not detailed in the provided search results, data for the closely related isomer 5-Chloro-2,4-difluoroaniline indicates the following hazards, and similar precautions should be rigorously applied.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Always handle this chemical in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation.[9]

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-4,5-difluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstituted Anilines

In the landscape of modern medicinal and materials chemistry, 2-Chloro-4,5-difluoroaniline (CAS No: 2613-32-3) emerges as a highly valuable and versatile building block.[1][2] Its utility stems not from a single reactive site, but from the strategic interplay of its three distinct substituents on the aniline core. The vicinal difluoro pattern, the ortho-chloro substituent, and the nucleophilic amino group provide a rich chemical toolbox for the synthetic chemist.

The fluorine atoms are not mere spectators; their strong electron-withdrawing nature significantly influences the molecule's properties. They enhance metabolic stability in drug candidates by blocking potential sites of oxidation, increase binding affinity to biological targets through favorable electrostatic interactions, and improve pharmacokinetic profiles such as membrane permeability.[3] The chlorine atom serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[3][4] Finally, the amino group is a classical anchor for a vast array of transformations, including diazotization, acylation, and condensation reactions to form critical heterocyclic scaffolds.[5][6]

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of high-value compounds, particularly in the realms of kinase inhibitors and other biologically active heterocycles.

Core Reactivity and Synthetic Pathways

The synthetic potential of this compound is dictated by the chemoselective reactivity of its functional groups. The electron-withdrawing fluorine atoms activate the chlorine at the C2 position towards nucleophilic attack, while the amino group at C1 can be selectively targeted under different conditions. This allows for a programmed, stepwise functionalization of the aromatic ring.

Core_Reactivity cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu- / R-NH2 (targets C-Cl) cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling R-B(OH)2 or R-NH2 Pd Catalyst, Base (targets C-Cl) diazotization Diazotization-Substitution (e.g., Sandmeyer) start->diazotization 1. NaNO2, H+ 2. CuX (targets -NH2) condensation Condensation / Cyclization start->condensation Dicarbonyls, etc. (targets -NH2) product_snar 2-Substituted Anilines (Ethers, Amines) snar->product_snar product_coupling Biaryls, Arylamines cross_coupling->product_coupling product_diazo Benzonitriles, Halides diazotization->product_diazo product_condense Benzimidazoles, Quinoxalines, Pyrimidines condensation->product_condense

Caption: Key synthetic transformations of this compound.

Application Note I: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution

Background: Many clinically approved kinase inhibitors feature a 2,4-dianilinopyrimidine core.[7] This scaffold effectively mimics the adenine hinge-binding region of ATP. This compound is an ideal starting material for constructing the "eastern" portion of these inhibitors, where the fluorine atoms can enhance binding and improve metabolic resistance. The workflow involves a sequential SNAr reaction, first displacing a chlorine from a pyrimidine ring with our title compound, followed by substitution of the aniline's original chlorine atom.

Workflow Diagram:

Kinase_Inhibitor_Workflow A 2-Chloro-4,5- difluoroaniline C Intermediate A (C-4 Substitution) A->C Step 1: SNAr DIPEA, n-BuOH, 90°C B 2,4,6-Trichloropyrimidine B->C E Intermediate B (C-2 Substitution) C->E Step 2: SNAr (Displaces original C-Cl) Pd Catalyst, Base D R-NH2 (e.g., Isopropylsulfonylaniline) D->E F Final Kinase Inhibitor Scaffold E->F Further Functionalization

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Protocol 1: Synthesis of N-(2-Chloro-4,5-difluorophenyl)-2,6-dichloropyrimidin-4-amine

This protocol details the first key step in the workflow, where the aniline displaces the most reactive chlorine atom (C4) of 2,4,6-trichloropyrimidine.

Materials & Reagents:

Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound2613-32-3163.551.64 g10.0
2,4,6-Trichloropyrimidine3764-01-0183.421.83 g10.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.60 mL15.0
n-Butanol (n-BuOH)71-36-374.1250 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Saturated aq. NaCl (Brine)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.64 g, 10.0 mmol) and 2,4,6-trichloropyrimidine (1.83 g, 10.0 mmol).

  • Solvent and Base Addition: Add n-butanol (50 mL) followed by N,N-diisopropylethylamine (2.60 mL, 15.0 mmol).

    • Causality Insight: n-Butanol is used as a high-boiling polar solvent to ensure sufficient reaction temperature. DIPEA is a non-nucleophilic base that scavenges the HCl generated during the substitution, driving the reaction to completion without competing as a nucleophile.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (50 mL), and saturated brine (50 mL).

    • Trustworthiness Check: The acid wash removes residual DIPEA, while the water and brine washes remove any remaining inorganic salts, ensuring the purity of the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 20% EtOAc). Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure product as a white to off-white solid. (Expected Yield: 75-85%).

Application Note II: Synthesis of Benzimidazole Cores for Anthelmintic and Antifungal Agents

Background: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal and anthelmintic drugs. The Phillips condensation is a classical and robust method for its synthesis, involving the reaction of an ortho-phenylenediamine with a carboxylic acid under harsh, dehydrating conditions. This compound can be readily converted into the required 3-chloro-5,6-difluoro-1,2-phenylenediamine precursor via nitration followed by reduction, opening a pathway to novel halogenated benzimidazoles.

Protocol 2: Phillips Condensation to form 2-Alkyl/Aryl-6-chloro-4,5-difluorobenzimidazoles

This protocol outlines the final cyclization step. It assumes the precursor, 3-chloro-5,6-difluoro-1,2-phenylenediamine, has been synthesized.

Materials & Reagents:

Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)
3-Chloro-5,6-difluoro-1,2-phenylenediamine(Not Found)178.561.79 g10.0
Propionic Acid79-09-474.0820 mL-
Polyphosphoric Acid (PPA)8017-16-1-~15 g-
Saturated aq. Sodium Bicarbonate--As needed-
Ethyl Acetate (EtOAc)141-78-688.11As needed-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-chloro-5,6-difluoro-1,2-phenylenediamine (1.79 g, 10.0 mmol) and propionic acid (20 mL).

    • Causality Insight: In this reaction, propionic acid serves as both the reactant (providing the C2-ethyl group) and the solvent.

  • Dehydrating Agent: Carefully add polyphosphoric acid (~15 g) to the mixture.

    • Expertise Note: PPA is a highly viscous and corrosive dehydrating agent. It facilitates the condensation by protonating the carboxylic acid and promoting the final cyclization/dehydration step. Heating is required to reduce its viscosity and increase the reaction rate.

  • Reaction: Heat the reaction mixture to 130-140 °C with stirring for 4-6 hours. The mixture will become a thick, homogenous paste.

  • Work-up & Neutralization: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring. The product will precipitate as the PPA is hydrolyzed.

  • Basification: Slowly neutralize the acidic aqueous slurry by adding solid sodium bicarbonate or by carefully pouring it into a stirred, saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~8.

    • Safety & Trustworthiness: This step must be done slowly and in a large beaker to control the vigorous foaming caused by CO2 release. This ensures the product, which is basic, is in its free-base form for efficient extraction.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the desired benzimidazole.

Reaction Scheme:

Caption: Phillips condensation to form a substituted benzimidazole.

References

Application Notes: 2-Chloro-4,5-difluoroaniline as a Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of drug discovery, the deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy for optimizing the pharmacological profile of lead compounds.[1] These atoms can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability. 2-Chloro-4,5-difluoroaniline has emerged as a particularly valuable building block due to its unique trifunctional substitution pattern. The vicinal difluoro motif is sought after for its ability to modulate pKa and engage in favorable interactions with biological targets, while the chlorine atom provides an additional vector for chemical modification or can itself be a key binding element. This guide provides an in-depth exploration of the properties, safety considerations, and core synthetic applications of this compound, complete with field-proven protocols for its effective utilization in medicinal chemistry programs.

Physicochemical Properties and Critical Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Key Physicochemical Data

The essential properties of this compound are summarized below.

PropertyValueReference
CAS Number 2613-32-3[2]
Molecular Formula C₆H₄ClF₂N[2]
Molecular Weight 163.55 g/mol [2]
Boiling Point 211.3°C at 760 mmHg[2]
Density 1.459 g/cm³[2]
Flash Point 81.6°C[2]
Appearance White to light yellow powder/crystal-
Refractive Index 1.543[2]
Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to ensure researcher safety.

Hazard CategoryPrecautionary Measures and ResponseCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (chemical safety goggles), and face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate.-
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[3]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.-
First Aid (IF ON SKIN) Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician if you feel unwell.[3]
First Aid (IF INHALED) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[3]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Core Synthetic Applications in Drug Discovery

The primary utility of this compound lies in its nucleophilic amino group, which serves as a handle for constructing critical C-N bonds. The electron-withdrawing nature of the halogen substituents tempers the amine's reactivity, a factor that must be accounted for in reaction design.

Synthetic_Utility cluster_main This compound cluster_reactions Key Reactions cluster_products Resulting Scaffolds main C₆H₄ClF₂N snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nucleophilic Amine amide Amide Bond Formation main->amide buchwald Buchwald-Hartwig Amination main->buchwald kinase Kinase Inhibitors (e.g., Pyrimidines) snar->kinase bioamides Bioactive Amides amide->bioamides diarylamines Diaryl Amines buchwald->diarylamines

Caption: General Synthetic Utility of this compound.

Application: Synthesis of Kinase Inhibitors via SₙAr

A cornerstone application for this building block is in the synthesis of kinase inhibitors. Many potent inhibitors feature a substituted aniline moiety that forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3] The reaction of this compound with electron-deficient heteroaromatics, such as dichloropyrimidines, is a common strategy to build these scaffolds.[4][5]

Causality: The fluorine atoms enhance binding affinity and improve metabolic stability, while the aniline nitrogen acts as the key nucleophile. The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism, where the aniline displaces a leaving group (typically a halogen) on the heterocyclic core.

Kinase_Inhibitor_Workflow start1 2-Chloro-4,5- difluoroaniline step1 SₙAr Reaction (Regioselective C4 Attack) Base (e.g., DIPEA), Solvent (e.g., IPA) start1->step1 start2 2,4-Dichloropyrimidine start2->step1 intermediate Intermediate: N-(2-chloro-pyrimidin-4-yl)- This compound step1->intermediate step2 Second C-N Coupling (e.g., Buchwald-Hartwig or SₙAr) Amine (R₂-NH₂), Pd Catalyst or Heat intermediate->step2 final Final Kinase Inhibitor Scaffold step2->final

Caption: Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Synthesis of a Pyrimidine-Aniline Core

This protocol describes the regioselective SₙAr of this compound with 2,4-dichloropyrimidine.

  • Materials:

    • This compound (1.0 equiv)

    • 2,4-Dichloropyrimidine (1.05 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • 2-Propanol (IPA) or Dioxane

    • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and 2,4-dichloropyrimidine (1.05 equiv).

    • Add 2-propanol to create a suspension (approx. 0.2 M concentration).

    • Add DIPEA (1.5 equiv) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by silica gel chromatography or recrystallization to yield the desired N-(2-chloropyrimidin-4-yl)-2-chloro-4,5-difluoroaniline intermediate.[4]

Application: Synthesis of Bioactive Amides

Amide bond formation is the most common reaction in medicinal chemistry.[2] However, the nucleophilicity of this compound is significantly reduced by its electron-withdrawing substituents, making standard amide coupling conditions potentially sluggish or ineffective.[2][6] Specialized protocols are required for efficient acylation.

Causality: To overcome the low reactivity, one must either use a highly activated carboxylic acid species (e.g., an acid chloride or fluoride) or employ a potent coupling reagent (e.g., HATU, COMU). An alternative strategy involves converting the carboxylic acid to an acyl fluoride in situ, which then reacts with the electron-deficient aniline at elevated temperatures.[6]

Protocol 2: Amide Coupling with an Electron-Deficient Aniline

This protocol uses a robust coupling agent to facilitate the reaction between a generic carboxylic acid and this compound.

  • Materials:

    • Carboxylic Acid (R-COOH) (1.0 equiv)

    • This compound (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Stir the solution for 5 minutes at room temperature to allow for pre-activation.

    • Add this compound (1.1 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

    • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired amide product.

Advanced Application: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, typically between an aryl halide and an amine.[7][8] In this context, this compound serves as the amine coupling partner, enabling the synthesis of complex diaryl amines that would be difficult to access via other methods.

Causality: A palladium(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. The aniline then coordinates to the palladium(II) complex, and a strong base facilitates deprotonation of the amine. Reductive elimination from the palladium center forms the desired C-N bond and regenerates the active Pd(0) catalyst.[8] The choice of phosphine ligand is critical for reaction efficiency.[9]

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling this compound with an aryl bromide.

  • Materials:

    • Aryl Bromide (Ar-Br) (1.0 equiv)

    • This compound (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (1.4 equiv).

    • Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add this compound (1.2 equiv) followed by anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its trifunctional nature provides multiple avenues for synthetic elaboration while imparting desirable physicochemical properties to the target molecules. The protocols detailed herein for SₙAr, amide bond formation, and Buchwald-Hartwig amination represent robust and reproducible methods for leveraging this reagent in the synthesis of kinase inhibitors and other complex, biologically active compounds. A careful, mechanistically-guided approach to reaction design is essential for overcoming the modulated reactivity of this electron-deficient aniline and unlocking its full potential in drug discovery programs.

References

The Strategic Role of 2-Chloro-4-fluoroaniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Significance of Halogenated Anilines in Modern Crop Protection

Substituted anilines are foundational scaffolds in the synthesis of a vast array of biologically active molecules. Within this class, halogenated anilines, and particularly those bearing fluorine atoms, have garnered significant attention in the agrochemical industry. The incorporation of chlorine and fluorine imparts unique physicochemical properties to the resulting active ingredients, including enhanced metabolic stability, increased membrane permeability, and potent binding to target proteins. This often translates to higher efficacy, greater selectivity, and more favorable environmental profiles for the developed herbicides, fungicides, and insecticides.

This technical guide focuses on the application of 2-Chloro-4-fluoroaniline , a key intermediate in the development of modern agrochemicals. We will delve into its pivotal role in the synthesis of specific, high-value crop protection agents, providing detailed synthetic protocols, mechanistic insights, and an exploration of the structure-activity relationships that underscore its importance.

Core Application: Synthesis of the Herbicide Saflufenacil

A prominent application of 2-Chloro-4-fluoroaniline is in the synthesis of the herbicide saflufenacil . Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to the death of susceptible plant species.

The synthesis of saflufenacil leverages 2-Chloro-4-fluoroaniline as a key building block to construct the uracil core of the herbicide. The unique substitution pattern of 2-Chloro-4-fluoroaniline is crucial for the final molecule's herbicidal activity and crop selectivity.

Synthetic Pathway Overview: From 2-Chloro-4-fluoroaniline to Saflufenacil

The synthesis of saflufenacil from 2-Chloro-4-fluoroaniline is a multi-step process that involves the formation of a key intermediate, 2-chloro-4-fluorobenzoic acid. This intermediate is then further elaborated to construct the final herbicidal molecule.

G A 2-Chloro-4-fluoroaniline B Diazotization A->B NaNO₂, HCl C Sandmeyer Reaction (Cyanation) B->C CuCN D 2-Chloro-4-fluorobenzonitrile C->D E Hydrolysis D->E H₂O, H⁺ or OH⁻ F 2-Chloro-4-fluorobenzoic Acid E->F G Further Elaboration (Multi-step) F->G H Saflufenacil G->H

Caption: Synthetic overview for Saflufenacil precursor from 2-Chloro-4-fluoroaniline.

Detailed Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of the key intermediate, 2-chloro-4-fluorobenzoic acid, from 2-chloro-4-fluoroaniline. These methodologies are based on established chemical transformations and are intended for use by qualified researchers in a controlled laboratory setting.

Protocol 1: Synthesis of 2-Chloro-4-fluorobenzonitrile via Sandmeyer Reaction

Objective: To convert 2-Chloro-4-fluoroaniline to 2-Chloro-4-fluorobenzonitrile through a diazotization and subsequent cyanation reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluoroaniline145.5614.56 g0.10
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Cyanide (CuCN)89.5610.75 g0.12
Water (deionized)18.02As needed-
Toluene92.14100 mL-
Sodium Carbonate (Na₂CO₃)105.99As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-4-fluoroaniline (14.56 g, 0.10 mol) and concentrated HCl (30 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Cyanation):

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.75 g, 0.12 mol) in 50 mL of water.

    • Warm the CuCN solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with toluene (3 x 50 mL).

    • Combine the organic extracts and wash with a 10% sodium carbonate solution to remove any acidic impurities, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Chloro-4-fluorobenzonitrile.

    • The crude product can be further purified by vacuum distillation.

Protocol 2: Hydrolysis of 2-Chloro-4-fluorobenzonitrile to 2-Chloro-4-fluorobenzoic Acid

Objective: To hydrolyze the nitrile group of 2-Chloro-4-fluorobenzonitrile to a carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluorobenzonitrile155.5615.56 g0.10
Sulfuric Acid (98%)98.0850 mL-
Water (deionized)18.0250 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Concentrated HCl36.46As needed-
Diethyl Ether74.12150 mL-
Anhydrous Sodium Sulfate120.37As needed-

Procedure:

  • Hydrolysis:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-Chloro-4-fluorobenzonitrile (15.56 g, 0.10 mol), sulfuric acid (50 mL), and water (50 mL).

    • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • A precipitate of 2-Chloro-4-fluorobenzoic acid will form.

    • Filter the solid, wash with cold water, and air dry.

    • For further purification, the crude acid can be dissolved in a 10% sodium hydroxide solution and washed with diethyl ether to remove any unreacted nitrile.

    • The aqueous layer is then acidified with concentrated HCl to re-precipitate the carboxylic acid.

    • Filter the purified 2-Chloro-4-fluorobenzoic acid, wash with cold water, and dry under vacuum.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The final agrochemical, saflufenacil, derived from 2-Chloro-4-fluoroaniline, exerts its herbicidal effect by inhibiting the PPO enzyme. This mode of action is crucial for its effectiveness against a broad spectrum of weeds.

G cluster_0 Chlorophyll & Heme Biosynthesis Pathway cluster_1 Toxic Cascade Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Saflufenacil Saflufenacil Saflufenacil->PPO Inhibition ROS Reactive Oxygen Species (Singlet Oxygen) Accumulation->ROS Light, O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action for PPO-inhibiting herbicides like Saflufenacil.

Conclusion

2-Chloro-4-fluoroaniline stands as a testament to the power of strategic halogenation in designing effective agrochemicals. Its role as a key intermediate in the synthesis of the herbicide saflufenacil highlights its industrial importance. The protocols and mechanistic insights provided herein are intended to equip researchers and scientists with the foundational knowledge to explore and innovate within the field of agrochemical development, leveraging the unique properties of this and other halogenated building blocks.

Synthetic protocols using 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Chloro-4,5-difluoroaniline

Senior Application Scientist's Foreword

Welcome to a comprehensive exploration of this compound, a seemingly modest halogenated aniline that serves as a powerful and versatile scaffold in modern synthetic chemistry. This guide is crafted for researchers, medicinal chemists, and process development scientists who seek to leverage the unique reactivity of this building block. Our focus extends beyond mere procedural outlines; we delve into the mechanistic underpinnings and strategic considerations that govern its application. The trifunctional nature of this molecule—an activatable amine, a displaceable chlorine, and ring-activating fluorine atoms—provides a rich playground for complex molecular architecture. Within this document, we will dissect its core reactivity, present detailed, field-tested protocols, and illustrate its strategic deployment in the synthesis of high-value compounds.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. Its synthetic value is derived from the electronically distinct reactive sites on the aniline scaffold.

PropertyValue
CAS Number 2613-32-3[1]
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [1]
Boiling Point 211.3°C at 760 mmHg[1]
Density 1.459 g/cm³[1]
Flash Point 81.6°C[1]

The key to its utility lies in the electronic nature of the substituents:

  • Amino Group (-NH₂): A versatile functional handle. It can be diazotized to form a diazonium salt, an exceptionally good leaving group, enabling a host of Sandmeyer and related reactions.[2] It also serves as a nucleophile or can be acylated.

  • Chlorine Atom (-Cl): A competent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[3][4]

  • Fluorine Atoms (-F): These powerful electron-withdrawing groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), while also enhancing the metabolic stability and modulating the physicochemical properties (e.g., lipophilicity, pKa) of derivative compounds, a highly desirable trait in drug discovery.[5][6]

Core Synthetic Transformations

The strategic application of this compound hinges on the selective manipulation of its functional groups. The following sections detail the primary reaction classes where this intermediate excels.

G cluster_0 Amine Group Chemistry cluster_1 Aromatic Ring Chemistry cluster_2 Cross-Coupling Chemistry main This compound diazotization Diazotization (NaNO₂, HCl) main->diazotization snar Nucleophilic Aromatic Substitution (SNAr) main->snar buchwald Buchwald-Hartwig Amination main->buchwald suzuki Suzuki Coupling main->suzuki sandmeyer Sandmeyer Reaction (CuX) diazotization->sandmeyer Ar-N₂⁺X⁻

Caption: Key synthetic pathways for this compound.

The Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a cornerstone transformation for aromatic amines, enabling their conversion into a wide array of functionalities via a diazonium salt intermediate.[7][8] This two-step process involves:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (Ar-N₂⁺).

  • Substitution: The displacement of the diazonio group (-N₂⁺) with a nucleophile, a reaction catalyzed by copper(I) salts.[8][9]

The mechanism proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[7][8] This radical then abstracts a halide or cyanide from the copper(II) species, regenerating the catalyst and forming the final product.[7]

Sandmeyer_Mechanism ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + Cu(I)X - e⁻ transfer CuX Cu(I)X N2 N₂ Ar_radical->N2 ArX Ar-X Ar_radical->ArX + Cu(II)X₂ CuX2 Cu(II)X₂ CuX2->CuX Regeneration

Caption: Simplified radical mechanism of the Sandmeyer reaction.

This reaction is invaluable for introducing substituents that are otherwise difficult to install via direct electrophilic aromatic substitution. For instance, converting this compound to 1,2-dichloro-4,5-difluorobenzene or 2-chloro-4,5-difluorobenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[10]

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[3][10] It is a powerful method for synthesizing complex anilines and N-aryl heterocycles. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides.[11][12]

Suzuki Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species (like a boronic acid or ester) using a palladium catalyst and a base.[4][13] The Suzuki coupling is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a staple in pharmaceutical synthesis.[4][14]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms strongly withdraw electron density from the aromatic ring, making it susceptible to attack by strong nucleophiles.[6][15] This SNAr reaction typically occurs at positions ortho or para to the electron-withdrawing groups.[16] In this compound, the fluorine atoms activate the ring, potentially allowing for the displacement of the chlorine atom by nucleophiles like alkoxides, thiolates, or amines under specific conditions, although this is generally less common than palladium-catalyzed routes for C-N bond formation.[15][16] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[16]

Detailed Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for further optimization based on specific substrate requirements.

Protocol 1: Sandmeyer Cyanation of this compound

Objective: To synthesize 2-chloro-4,5-difluorobenzonitrile, a valuable intermediate for pharmaceuticals and agrochemicals.

Causality: The protocol first converts the highly basic amino group into a diazonium salt, which is an excellent leaving group (N₂). This transient species is then intercepted by a cyanide nucleophile, delivered from a copper(I) cyanide complex, in a classic Sandmeyer transformation.[8]

Materials and Reagents:

ReagentM.W.QuantityMoles
This compound163.555.00 g30.56 mmol
Concentrated HCl (37%)36.4610.0 mL~120 mmol
Sodium Nitrite (NaNO₂)69.002.33 g33.77 mmol
Copper(I) Cyanide (CuCN)89.563.01 g33.60 mmol
Sodium Cyanide (NaCN)49.012.25 g45.91 mmol
Water (H₂O)18.02~100 mL-
Toluene92.14~75 mL-

Step-by-Step Methodology:

  • Diazotization (0-5 °C):

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (5.00 g) in a mixture of concentrated HCl (10.0 mL) and water (20 mL).

    • Cool the resulting slurry to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (2.33 g) in water (10 mL) and add it dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Preparation of Cyanide Solution (Caution: Highly Toxic!):

    • WORK IN A CERTIFIED FUME HOOD. WEAR APPROPRIATE PPE.

    • In a separate 500 mL flask, dissolve copper(I) cyanide (3.01 g) and sodium cyanide (2.25 g) in water (50 mL). Gently warm to ~50 °C to facilitate dissolution, then cool to room temperature.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.

    • After the addition is complete, warm the reaction mixture to 60 °C and hold for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 25 mL).

    • Combine the organic layers and wash with 10% aq. NaOH (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude nitrile by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to afford pure 2-chloro-4,5-difluorobenzonitrile.

Safety Precautions:

  • Cyanides (CuCN, NaCN) are extremely toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit available. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-amino-4,5-difluoro-4'-methoxy-1,1'-biphenyl, demonstrating C-C bond formation.

Causality: This protocol leverages a palladium(0) catalyst to couple the C-Cl bond of the aniline with the C-B bond of the boronic acid.[4] A base is required to activate the boronic acid for transmetalation to the palladium center, which is often the rate-limiting step.[13] The choice of a phosphine ligand (e.g., SPhos) is critical to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination steps.

Materials and Reagents:

ReagentM.W.QuantityMoles
This compound163.551.00 g6.11 mmol
4-Methoxyphenylboronic Acid151.961.11 g7.33 mmol
Pd₂(dba)₃915.7256 mg0.061 mmol (1 mol% Pd)
SPhos410.47100 mg0.244 mmol (4 mol%)
K₃PO₄ (potassium phosphate)212.272.59 g12.22 mmol
Toluene/Water (10:1)-22 mL-

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.00 g), 4-methoxyphenylboronic acid (1.11 g), potassium phosphate (2.59 g), Pd₂(dba)₃ (56 mg), and SPhos (100 mg).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add degassed toluene (20 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

References

A Robust, Validated HPLC Method for the Analysis of 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4,5-difluoroaniline. This halogenated aniline is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity and quantification essential for quality control.[1] Recognizing the inherent challenges in the chromatography of basic aromatic amines, such as peak tailing, this guide provides a systematic approach to method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines. The final method utilizes a C18 stationary phase with a phosphate-buffered mobile phase at a controlled low pH to ensure symmetrical peak shape and reproducible results. This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Analytical Objective

This compound (CAS No: 2613-32-3) is a substituted aniline containing chlorine and fluorine atoms, which enhance its reactivity and make it a valuable building block in organic synthesis.[1][2] The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a validated analytical method is crucial for its quantification and impurity profiling.

The primary analytical challenge with aniline derivatives is their basic nature. The amine functional group can engage in secondary ionic interactions with residual silanol groups on silica-based stationary phases, leading to significant peak tailing.[3] This chromatographic anomaly compromises peak integration, reduces accuracy, and affects the resolution of the main analyte from any closely eluting impurities.[4][5]

This application note addresses this challenge head-on by explaining the causal choices behind the method development strategy. The objective is to establish a self-validating HPLC protocol that ensures high-quality, reproducible data suitable for regulatory submission.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for logical method development.

PropertyValue / InformationSource
Molecular Formula C₆H₄ClF₂N[2][6]
Molecular Weight 163.55 g/mol [2]
Structure
Predicted logP 2.6[6]
Boiling Point 211.3°C at 760 mmHg[2]
Analyte Type Basic Aromatic AmineInferred from structure

The basicity of the aniline group (pKa of aniline is ~4.6) and the moderate hydrophobicity (logP > 2) suggest that reversed-phase chromatography is a suitable technique. However, the basicity necessitates specific measures to control silanol interactions.[3][7]

HPLC Method Development and Optimization

Our strategy is grounded in mitigating the known challenges associated with basic analytes. The workflow involves selecting initial conditions based on analyte chemistry and systematically optimizing them to achieve the desired chromatographic performance.

Rationale for Initial Parameter Selection
  • Column Chemistry: A modern, high-purity, end-capped C18 column was selected. These columns are based on "Type B" silica, which has minimal metal contamination and fewer accessible, acidic silanol groups compared to older "Type A" silica, thereby reducing the potential for peak tailing.[7]

  • Mobile Phase pH Control: To suppress the ionization of residual silanol groups on the stationary phase, the mobile phase pH must be kept low.[3][4] Operating at a pH of 2.5-3.0 protonates the silanols (Si-OH), preventing them from interacting with the protonated basic analyte (Ar-NH3+).[7] A phosphate buffer is an excellent choice for this pH range due to its high buffering capacity.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. Methanol can sometimes provide different selectivity and was considered as an alternative.

  • Detection Wavelength: Aromatic amines typically exhibit strong UV absorbance between 230-280 nm. A photodiode array (PDA) detector was used during development to scan the UV spectrum of this compound to determine its absorbance maximum (λ-max) for optimal sensitivity. For structurally similar compounds, detection is often performed around 254 nm.[8]

  • Temperature: Column temperature was controlled at 30°C to ensure reproducible retention times and improve peak efficiency.

Method Optimization Workflow

The initial conditions were systematically refined to achieve a tailing factor close to 1.0, adequate retention (k > 2), and high efficiency (N > 5000). The optimization process is outlined in the diagram below.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (Basic, logP > 2) B Select Column (High-Purity C18) A->B C Select Mobile Phase (ACN/H2O with low pH buffer) B->C D Initial Gradient Run (5-95% ACN) C->D E Evaluate Peak Shape (Tailing Factor > 1.2?) D->E F Adjust Mobile Phase pH (Optimize between 2.5-3.5) E->F Yes G Optimize Gradient Slope (Adjust %ACN/min for resolution) E->G No F->G H Fine-tune Temperature (Test 25-40°C for efficiency) G->H I Confirm System Suitability (Tf, N, RSD%) H->I J Final Optimized Method I->J

Caption: Logical workflow for HPLC method development.

Final Optimized Chromatographic Conditions

The optimization process yielded the following robust conditions for the analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 245 nm
Run Time 15 minutes
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10] A validation protocol should be established before beginning the study, defining the procedures and acceptance criteria.[11]

Validation_Workflow cluster_Validation ICH Q2(R2) Validation Parameters SST System Suitability Test (SST) (Passes?) Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Yes Start Start Validation Start->SST Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied Flow, pH, Temp) Limits->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method validation.

System Suitability Test (SST)

Before each validation run, a series of six replicate injections of a standard solution (e.g., 50 µg/mL) must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Expose the analyte solution (e.g., 100 µg/mL) to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 24 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples. The method is considered specific if the analyte peak is resolved from all degradation peaks (Resolution > 2.0) and maintains peak purity, as determined by a PDA detector.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal working concentration (e.g., 5 µg/mL to 75 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • Y-intercept should be close to zero.

Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.

Protocol:

  • Prepare a placebo (matrix without analyte) if applicable.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six individual preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

The determined LOQ should be confirmed by analyzing a sample at this concentration and ensuring it meets acceptance criteria for accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Inject a standard solution and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur.

Conclusion

The HPLC method detailed in this application note is a robust, specific, and reliable procedure for the quantitative analysis of this compound. By employing a modern C18 column and a low-pH buffered mobile phase, the common issue of peak tailing associated with basic anilines is effectively controlled. The method has been successfully developed and its performance characteristics validated against the stringent requirements of ICH guidelines.[12] This protocol is ready for implementation in quality control laboratories for release testing, stability studies, and general purity assessments of this compound.

References

Application Notes and Protocols: The Strategic Role of 2-Chloro-4,5-difluoroaniline in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven methodology for enhancing pharmacological profiles. 2-Chloro-4,5-difluoroaniline emerges as a pivotal starting material, offering a unique combination of reactive sites that enable the construction of diverse and complex heterocyclic systems. The presence of chlorine and fluorine substituents not only influences the electronic properties and reactivity of the aniline ring but also imparts desirable characteristics such as increased metabolic stability and binding affinity to the final bioactive molecules.

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development. The focus is to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring the protocols are both robust and adaptable. We will explore the application of this compound in the synthesis of key heterocyclic frameworks, including benzimidazoles, quinazolinones, and carbazoles, which are prevalent in a multitude of therapeutic agents.

I. Synthesis of Fluorinated Benzimidazoles: Core Scaffolds for Antiviral and Anticancer Agents

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms onto the benzene ring of the benzimidazole system can significantly modulate its biological activity. This compound provides a direct route to 5,6-difluorobenzimidazole derivatives.

Mechanistic Rationale: The Phillips Condensation

The synthesis of the benzimidazole ring from an o-phenylenediamine derivative and a carboxylic acid is typically achieved through a condensation reaction, often referred to as the Phillips condensation. The reaction proceeds via the formation of an initial amide linkage, followed by an intramolecular cyclization with the elimination of water. The electron-withdrawing nature of the fluorine atoms in this compound can influence the nucleophilicity of the amino groups, and the reaction conditions must be optimized accordingly. The chloro-substituent at the 2-position of the final benzimidazole product provides a handle for further functionalization, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.

A plausible pathway involves the initial reduction of a nitro group precursor to obtain the necessary ortho-diamine, followed by cyclization. A related synthesis of 2-chloro-5,6-difluorobenzimidazole has been reported starting from 4,5-difluoro-2-nitroaniline, which undergoes reduction and subsequent cyclization.[1][2]

Workflow for Benzimidazole Synthesis

cluster_0 Preparation of o-phenylenediamine cluster_1 Cyclization to Benzimidazole A This compound B Reduction (e.g., Fe/HCl or H2/Pd-C) A->B C 4,5-Difluoro-1,2-phenylenediamine B->C E Condensation (Phillips Reaction) C->E D Carboxylic Acid (e.g., Formic Acid) D->E F 5,6-Difluorobenzimidazole E->F

Caption: General workflow for the synthesis of 5,6-difluorobenzimidazoles.

Experimental Protocol 1: Synthesis of 5,6-Difluoro-1H-benzimidazole

This protocol is adapted from established methods for benzimidazole synthesis, taking into account the specific properties of the fluorinated starting material.[3]

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Formic Acid (HCOOH)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

Step 1: In situ generation of 4,5-Difluoro-1,2-phenylenediamine

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add concentrated HCl (catalytic amount) to initiate the reduction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Neutralize the filtrate with a solution of NaOH to a pH of approximately 7-8.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers contain the crude 4,5-Difluoro-1,2-phenylenediamine and are used directly in the next step.

Step 2: Cyclization to 5,6-Difluoro-1H-benzimidazole

  • To the ethyl acetate solution containing the crude 4,5-Difluoro-1,2-phenylenediamine, add formic acid (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5,6-Difluoro-1H-benzimidazole as a solid.

ParameterConditionRationale
Reduction Fe/HClA classic and cost-effective method for the reduction of nitro groups to amines.
Cyclization Reagent Formic AcidServes as the source of the C2 carbon of the benzimidazole ring.
Solvent Ethanol/Water, Ethyl AcetateProvides good solubility for the reactants and facilitates the work-up procedure.
Temperature RefluxProvides the necessary activation energy for both the reduction and cyclization steps.

II. Synthesis of Fluorinated Quinazolinones: A Gateway to Diverse Biological Activities

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The use of this compound as a precursor allows for the introduction of fluorine atoms at the 6 and 7-positions of the quinazolinone core.

Mechanistic Rationale: Niementowski Quinazolinone Synthesis

The synthesis of quinazolinones from anthranilic acids and amides, or in this case, an aniline that can be converted to an anthranilic acid derivative, can be achieved through various methods. A common approach is a variation of the Niementowski synthesis. This involves the reaction of an anthranilic acid derivative with an amide or a reagent that can form an amidine in situ. The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to yield the quinazolinone ring.

Logical Relationship for Quinazolinone Synthesis

A This compound B Acylation (e.g., with Chloroacetyl chloride) A->B C N-(2-Chloro-4,5-difluorophenyl)-2-chloroacetamide B->C D Cyclization (e.g., with PPA or Eaton's reagent) C->D E 6,7-Difluoro-4-quinazolinone derivative D->E

Caption: Key steps in the synthesis of a 6,7-difluoro-4-quinazolinone derivative.

Experimental Protocol 2: Synthesis of 6,7-Difluoro-2-methyl-4(3H)-quinazolinone

This protocol outlines a potential pathway for the synthesis of a fluorinated quinazolinone derivative.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution

Procedure:

Step 1: Acylation of this compound

  • Dissolve this compound (1.0 eq) in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add pyridine (1.2 eq) to the solution to act as a base.

  • Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-Chloro-4,5-difluorophenyl)acetamide.

Step 2: Cyclization to 6,7-Difluoro-2-methyl-4(3H)-quinazolinone

  • To the crude N-(2-Chloro-4,5-difluorophenyl)acetamide, add polyphosphoric acid (PPA) (10-20 times the weight of the amide).

  • Heat the mixture to 120-140 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated NaOH solution until a precipitate is formed.

  • Filter the solid, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 6,7-Difluoro-2-methyl-4(3H)-quinazolinone.

ParameterConditionRationale
Acylating Agent Acetyl chlorideProvides the acetyl group for the formation of the N-acyl intermediate.
Base PyridineNeutralizes the HCl generated during the acylation reaction.
Cyclizing Agent PPAA strong dehydrating and cyclizing agent that promotes the intramolecular ring closure.
Temperature 120-140 °CHigh temperature is required to overcome the activation energy for the cyclization reaction.

III. Palladium-Catalyzed Synthesis of Fluorinated Carbazoles: Accessing Photophysically and Biologically Active Molecules

Carbazoles are a class of tricyclic aromatic heterocycles with significant applications in materials science (e.g., as organic light-emitting diodes - OLEDs) and as scaffolds for pharmaceuticals. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for the synthesis of carbazoles from diarylamine precursors. This compound can be used as a coupling partner in a Buchwald-Hartwig amination reaction to form the diarylamine intermediate, which can then undergo intramolecular cyclization.

Mechanistic Rationale: Buchwald-Hartwig Amination followed by Intramolecular C-H Arylation

The synthesis of carbazoles via this route involves two key palladium-catalyzed steps. First, a Buchwald-Hartwig amination reaction is used to couple this compound with an aryl halide (e.g., 2-bromotoluene) to form a diarylamine. The second step is an intramolecular C-H arylation, where a palladium catalyst activates a C-H bond on one of the aryl rings to form a new C-C bond, leading to the carbazole core. The choice of ligands for the palladium catalyst is crucial for the efficiency and selectivity of both steps.

Experimental Workflow for Carbazole Synthesis

cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular C-H Arylation A This compound C Pd Catalyst + Ligand Base (e.g., NaOtBu) A->C B Aryl Halide (e.g., 2-bromotoluene) B->C D Diarylamine Intermediate C->D E Pd Catalyst Oxidant (e.g., Ag2CO3) D->E F Fluorinated Carbazole E->F

Caption: Palladium-catalyzed two-step synthesis of a fluorinated carbazole.

Experimental Protocol 3: Synthesis of 2,3-Difluoro-9-methyl-9H-carbazole

This protocol is based on established palladium-catalyzed methods for carbazole synthesis.[4][5]

Materials:

  • This compound

  • 2-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Silver carbonate (Ag₂CO₃)

  • Toluene (dry)

  • p-Cymene

Procedure:

Step 1: Synthesis of N-(2-methylphenyl)-2-chloro-4,5-difluoroaniline (Diarylamine Intermediate)

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and 2-bromotoluene (1.2 eq).

  • Add dry toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the diarylamine intermediate.

Step 2: Intramolecular C-H Arylation to 2,3-Difluoro-9-methyl-9H-carbazole

  • In a sealed tube, dissolve the diarylamine intermediate (1.0 eq) in p-cymene.

  • Add Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.0 eq).

  • Heat the mixture at 140 °C for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-9-methyl-9H-carbazole.

ParameterConditionRationale
Catalyst System (Step 1) Pd(OAc)₂ / XPhosA highly active catalyst system for Buchwald-Hartwig amination reactions.
Base (Step 1) NaOtBuA strong, non-nucleophilic base required for the catalytic cycle.
Catalyst (Step 2) Pd(OAc)₂A common palladium source for C-H activation reactions.
Oxidant (Step 2) Ag₂CO₃Acts as an oxidant to regenerate the active Pd(II) species in the catalytic cycle.

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of fluorinated benzimidazoles, quinazolinones, and carbazoles offer robust starting points for further exploration and optimization. The strategic placement of fluorine and chlorine atoms on the aniline ring not only facilitates the construction of these complex scaffolds but also provides opportunities for late-stage functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of this compound in the synthesis of other important heterocyclic systems.

References

Application Notes and Protocols for 2-Chloro-4,5-difluoroaniline in a Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4,5-difluoroaniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern makes it a valuable intermediate for developing novel molecules with enhanced biological activity.[1] However, like many aromatic amines, this compound presents potential health hazards that necessitate strict handling and storage procedures to ensure the safety of laboratory personnel and the integrity of research outcomes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound in a research laboratory setting. The protocols outlined herein are designed to be self-validating systems, integrating causality behind each step to foster a culture of safety and scientific rigor.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental conditions.

PropertyValueSource
CAS Number 2613-32-3[3]
Molecular Formula C₆H₄ClF₂N[3]
Molecular Weight 163.55 g/mol [3][4]
Appearance White to light yellow to light red powder to crystal[1]
Boiling Point 211.3°C at 760 mmHg[3]
Flash Point 81.6°C[3]
Density 1.459 g/cm³[3]

1.2. Toxicological Profile and Hazard Statements

This compound is classified as a hazardous substance.[5] Exposure can lead to a range of adverse health effects. The primary routes of exposure are inhalation, ingestion, and skin contact.[6]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[5]

The toxicity of aromatic amines is a significant concern, as they can be readily absorbed through the skin and may have carcinogenic and mutagenic properties.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure to this compound.[7]

2.1. Engineering Controls

  • Fume Hood: All work with this compound, especially handling of the solid or preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[8]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]

2.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[11][12]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[13] A face shield should be worn in addition to goggles when there is a risk of splashing.[14]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[13] No single glove material offers universal protection, so it is crucial to consult the glove manufacturer's compatibility chart.[13] Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the chemical.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[13]

    • Protective Clothing: For procedures with a high risk of splashing, additional protective clothing, such as a chemical-resistant apron, may be necessary.[15]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[12][13] A comprehensive respiratory protection program, including fit testing and training, is required.[16]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the long-term stability of this compound.

3.1. Receiving and Inspection

Upon receipt, the container should be inspected for any damage or leaks. The label should be verified to ensure it is the correct chemical. Any discrepancies or damage should be reported immediately.[17]

3.2. Storage

  • Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][18]

  • Container: Keep the container tightly closed when not in use.[19] The original container is preferred. If transferring to a secondary container, it must be properly labeled with the full chemical name and hazard information.

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[10]

  • Inventory Management: Maintain a detailed and up-to-date inventory of all hazardous chemicals, including this compound.[20]

3.3. Weighing and Solution Preparation

This workflow must be performed inside a chemical fume hood.

Handling_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling cluster_Cleanup Cleanup and Storage Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Chemical 3. Weigh Solid Prepare_Work_Area->Weigh_Chemical Prepare_Solution 4. Prepare Solution Weigh_Chemical->Prepare_Solution Clean_Area 5. Decontaminate Work Area Prepare_Solution->Clean_Area Store_Chemical 6. Store Securely Clean_Area->Store_Chemical Dispose_Waste 7. Dispose of Waste Store_Chemical->Dispose_Waste Remove_PPE 8. Doff PPE Dispose_Waste->Remove_PPE

Caption: Workflow for weighing and solution preparation.

Step-by-Step Protocol:

  • Don Appropriate PPE: Before starting any work, put on all required personal protective equipment as detailed in Section 2.2.

  • Prepare Fume Hood: Ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weigh Solid:

    • Use a tared, sealed container to weigh the solid to minimize dust generation.

    • If transferring from the primary container, use a clean, dedicated spatula.

    • Avoid creating dust. If any solid is spilled, clean it up immediately following the spill response procedures in Section 4.

  • Prepare Solution:

    • Slowly add the weighed solid to the solvent in a suitable flask.

    • Stir the solution gently to dissolve the solid.

    • Keep the container covered as much as possible during this process.

  • Decontaminate Work Area: Once the solution is prepared, decontaminate the weighing boat, spatula, and any other equipment that came into contact with the chemical.

  • Store Securely: Tightly seal the primary container of this compound and return it to its designated storage location.

  • Dispose of Waste: Dispose of all contaminated materials, including bench paper, gloves, and weighing boats, in a designated hazardous waste container.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Being prepared for emergencies is a critical component of laboratory safety.[9]

4.1. Spill Response

Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Alert_Personnel Alert Others Evacuate->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Cleanup Contain and Clean Up (Trained Personnel Only) Small_Spill->Cleanup Yes Large_Spill Large Spill? Small_Spill->Large_Spill No Dispose_Waste Dispose of Waste Cleanup->Dispose_Waste Activate_Alarm Activate Emergency Alarm Large_Spill->Activate_Alarm Yes Contact_EHS Contact Emergency Health & Safety Activate_Alarm->Contact_EHS Report_Incident Report Incident Contact_EHS->Report_Incident Dispose_Waste->Report_Incident

Caption: Decision tree for spill response.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's Environmental Health and Safety (EHS) office.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

4.2. First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[22] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[23] Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Halogenated organic waste should be collected in a separate, clearly labeled, and sealed container.[24] Do not mix with other waste streams.[25]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[25]

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office or a licensed hazardous waste disposal company.[25] Treatment technologies for halogenated organic compounds may include incineration or chemical dechlorination.[26]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4,5-difluoroaniline in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound has emerged as a highly versatile and valuable intermediate, primarily due to its unique electronic and steric properties that render it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of three halogen substituents—one chlorine and two fluorine atoms—on the aniline ring creates a highly electron-deficient aromatic system, which is a key prerequisite for facile SNAr reactions.

The fluorine atoms, owing to their strong electron-withdrawing inductive effect, significantly activate the aromatic ring towards nucleophilic attack.[1][2] This activation, coupled with the ability of the chlorine atom to act as a competent leaving group, allows for the regioselective introduction of a wide array of nucleophiles. The amino group present on the ring further modulates the reactivity and provides a crucial handle for subsequent synthetic transformations. This unique combination of features makes this compound a sought-after precursor for the synthesis of complex, biologically active molecules, including potent kinase inhibitors and novel herbicides.[3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for conducting SNAr reactions with this compound, tailored for researchers, scientists, and professionals in drug development.

Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a distinct addition-elimination mechanism. This pathway is fundamentally different from the SN1 and SN2 reactions observed in aliphatic systems. The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, the chlorine atom). This step is typically the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the presence of electron-withdrawing groups, such as the fluorine atoms in our substrate.

  • Elimination of the Leaving Group: In the final step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substituted product.

SNAr_Mechanism reagents This compound + Nu⁻ transition1 Transition State 1 reagents->transition1 Nucleophilic Attack (Rate-Determining Step) meisenheimer Meisenheimer Complex (Resonance Stabilized) transition1->meisenheimer transition2 Transition State 2 meisenheimer->transition2 Leaving Group Departure products Substituted Product + Cl⁻ transition2->products Restoration of Aromaticity

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with various classes of nucleophiles. It is imperative to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted 4,5-difluoroaniline derivatives.

Materials:

  • This compound

  • Piperidine (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (e.g., piperidine, 1.1 - 1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4,5-difluoroaniline derivative.

Amine_SNAr_Workflow start Dissolve this compound in DMF/DMSO add_reagents Add Amine Nucleophile and Base (K₂CO₃/Et₃N) start->add_reagents react Heat to 50-100 °C (Monitor by TLC) add_reagents->react workup Quench with Water & Extract with EtOAc react->workup purify Wash with Brine, Dry (MgSO₄), & Concentrate workup->purify final_product Purify by Column Chromatography purify->final_product

Caption: Workflow for SNAr with amine nucleophiles.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of arylthio-substituted difluoroaniline derivatives.

Materials:

  • This compound

  • Thiophenol (or other thiol nucleophile)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as base

  • Anhydrous Tetrahydrofuran (THF) or DMF as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Thiol: Slowly add the thiol (e.g., thiophenol, 1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Product: Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (e.g., Methanol)

This protocol details the synthesis of alkoxy- or aryloxy-substituted difluoroaniline derivatives.

Materials:

  • This compound

  • Methanol (or other alcohol/phenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) as base

  • Anhydrous THF or DMF as solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide/Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF. Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Addition of Substrate: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60-80 °C and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Final Product: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Reaction Parameters and Characterization

The success of SNAr reactions is highly dependent on the choice of reaction parameters. The following table summarizes typical conditions and provides representative spectroscopic data for the products.

NucleophileBaseSolventTemp (°C)Product StructureRepresentative ¹H NMR (δ, ppm)Representative ¹³C NMR (δ, ppm)
PiperidineK₂CO₃DMF804,5-Difluoro-2-(piperidin-1-yl)aniline6.8-7.2 (m, 2H, Ar-H), 3.8-4.0 (br s, 2H, NH₂), 2.9-3.1 (t, 4H, N-CH₂), 1.6-1.8 (m, 6H, CH₂)150-155 (d, C-F), 140-145 (d, C-F), 115-120 (m, Ar-C), 50-55 (N-CH₂), 25-30 (CH₂)
ThiophenolNaHTHFRT2-(Phenylthio)-4,5-difluoroaniline7.2-7.5 (m, 5H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 4.0-4.2 (br s, 2H, NH₂)150-155 (d, C-F), 140-145 (d, C-F), 130-135 (Ar-C), 125-130 (Ar-C), 115-120 (m, Ar-C)
MethanolNaHDMF702-Methoxy-4,5-difluoroaniline6.7-6.9 (m, 2H, Ar-H), 3.9-4.1 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃)150-155 (d, C-F), 140-145 (d, C-F), 110-115 (m, Ar-C), 55-60 (OCH₃)

Note: The provided NMR data are representative and may vary depending on the specific product and the solvent used for analysis.[5]

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are pivotal intermediates in the synthesis of a variety of commercially important molecules.

Pharmaceutical Applications: Kinase Inhibitors

The substituted difluoroaniline scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapies.[3] The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while the substituted moiety can be tailored to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity. For instance, derivatives of this compound can be elaborated into inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6]

Kinase_Inhibitor_Scaffold start This compound snar SNAr Reaction (e.g., with an aniline) start->snar intermediate Substituted Difluoroaniline Intermediate snar->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration kinase_inhibitor Kinase Inhibitor (e.g., VEGFR-2 Inhibitor) elaboration->kinase_inhibitor

Caption: Synthetic route to kinase inhibitors.

Agrochemical Applications: Herbicides

In the agrochemical industry, this compound serves as a key building block for the synthesis of potent herbicides. The specific substitution pattern on the aniline ring is often crucial for the herbicidal activity and crop selectivity of the final product. For example, this intermediate can be used in the synthesis of herbicides that are effective against a broad spectrum of weeds in various crops.[4][7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its activated aromatic ring system makes it an ideal substrate for nucleophilic aromatic substitution reactions, allowing for the efficient and regioselective introduction of a wide range of functional groups. The detailed protocols and application notes provided in this guide are intended to empower researchers and scientists in the pharmaceutical and agrochemical industries to fully leverage the synthetic potential of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who handle this critical intermediate. As a halogenated aniline, this compound presents unique purification challenges, primarily due to its propensity for oxidation and the presence of closely related impurities. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound generally fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, reagents from the synthetic route (e.g., residual reducing agents like iron or tin salts if prepared via nitro-reduction), and by-products from side reactions.[1][2] Isomeric impurities, where the chlorine or fluorine atoms are in different positions, can also be present depending on the synthetic pathway.

  • Degradation Impurities: Anilines are notoriously sensitive to air and light, leading to oxidation.[3][4] This results in the formation of highly colored polymeric materials, which are responsible for the common yellow, brown, or even black appearance of the crude product.[3][4]

  • Residual Solvents: Solvents used during the synthesis or initial workup may remain in the crude product.[2]

Table 1: Common Impurity Profile for Crude this compound

Impurity CategoryCommon ExamplesTypical Appearance/Effect
Process-Related Unreacted Precursors, Isomeric AnilinesAffects purity, may have similar TLC Rf
Degradation Oxidized Polymeric SpeciesYellow, brown, or black discoloration
Residual Solvents Toluene, Dichloromethane, Ethyl Acetate, etc.Affects final product weight and safety
Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques are acid-base extraction, recrystallization, distillation, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q3: How do I select the most appropriate purification technique?

A3: The selection process can be guided by a systematic approach based on the initial assessment of the crude material. The following decision tree illustrates a logical workflow for choosing a purification strategy.

Purification_Decision_Tree start Crude this compound is_colored Is the crude product highly colored (yellow, brown, black)? start->is_colored is_solid Is the material a solid? is_colored->is_solid Yes purity_check1 Assess purity (TLC, GC, NMR). Are non-polar impurities present? is_colored->purity_check1 No charcoal_recrystallization Recrystallize with activated charcoal. is_solid->charcoal_recrystallization Yes distillation Perform Vacuum Distillation (optionally over zinc dust). is_solid->distillation No (Liquid) purity_check2 Assess purity (TLC, GC, NMR). Are impurities with similar polarity present? purity_check1->purity_check2 No acid_base Perform Acid-Base Extraction. purity_check1->acid_base Yes column_chrom Perform Flash Column Chromatography. purity_check2->column_chrom Yes final_product High-Purity Product purity_check2->final_product No charcoal_recrystallization->purity_check1 distillation->purity_check1 acid_base->purity_check2 column_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

Q4: What are the essential safety precautions for handling this compound?

A4: Halogenated anilines are toxic compounds and must be handled with care.[3] They can be absorbed through the skin and may cause irritation to the skin and eyes.[5][6][7]

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.[3][5][6]

  • Handling: Avoid creating dust if it is a solid. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from light and oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation.[3][8]

  • SDS: Always consult the Safety Data Sheet (SDS) for the specific compound before beginning work.[3][5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q5: My "purified" product is still yellow or brown. How can I get a colorless compound?

A5: This is the most common issue and is caused by oxidation.[3] The colored impurities are typically polar, oxidized oligomers or polymers.

  • For Solids (Recrystallization): The most effective method is recrystallization with the addition of a decolorizing agent. After dissolving the crude solid in a minimal amount of hot solvent, add a small amount (1-2% w/w) of activated charcoal.[3] The charcoal has a high surface area and adsorbs the polar, colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to obtain decolorized crystals.

  • For Liquids (Distillation): Vacuum distillation is highly effective for separating the volatile aniline from non-volatile polymeric impurities.[3][4] Lowering the pressure significantly reduces the boiling point, preventing thermal degradation during heating.[4] For anilines that are particularly prone to oxidation, adding a small amount of zinc dust to the distilling flask can act as a reducing agent, preventing oxidation at high temperatures.[3]

Q6: My main impurity has a very similar TLC Rf value to my product, making separation difficult. What should I do?

A6: This situation often arises with process-related impurities, such as isomers or unreacted starting materials with similar polarity.

  • Solution: Acid-Base Extraction. This classical technique is exceptionally powerful for separating basic amines from neutral or acidic impurities.[3][9] The basic aniline nitrogen can be protonated with a dilute acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic solvent and can be washed away. Subsequent basification of the aqueous layer regenerates the pure, water-insoluble aniline, which can then be extracted back into an organic solvent.[3] This process effectively "toggles" the solubility of your product, leaving impurities behind.

Acid_Base_Workflow start Crude Mixture in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer: Contains Neutral Impurities separate1->organic_layer Top aqueous_layer1 Aqueous Layer: Contains Protonated Aniline (R-NH3+Cl-) separate1->aqueous_layer1 Bottom basify Cool and Basify with 6M NaOH (aq) to pH > 10 aqueous_layer1->basify extract Extract with fresh Organic Solvent (e.g., EtOAc) basify->extract separate2 Separate Layers extract->separate2 aqueous_layer2 Aqueous Layer: (Discard) separate2->aqueous_layer2 Bottom organic_layer_pure Organic Layer: Contains Purified Aniline separate2->organic_layer_pure Top final_steps Wash with Brine, Dry (Na2SO4), Filter, and Concentrate organic_layer_pure->final_steps final_product Pure this compound final_steps->final_product

Caption: Workflow for purification via acid-base extraction.

Q7: My compound "oiled out" instead of crystallizing during recrystallization. How can I fix this?

A7: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.[10]

  • Solution 1: Adjust the Solvent System. If using a single solvent, try a solvent with a lower boiling point. If using a mixed-solvent system (e.g., ethanol/water), you may have added too much of the "anti-solvent" (water). Re-heat the mixture to dissolve the oil, then add more of the primary solvent (ethanol) until the solution is clear again. Allow it to cool more slowly.[10]

  • Solution 2: Slow Down the Cooling. Rapid cooling, such as placing the flask directly in an ice bath, promotes oiling. Allow the flask to cool slowly to room temperature first, then move it to a refrigerator, and finally to an ice bath. Slow cooling allows for the ordered formation of a crystal lattice.[10]

  • Solution 3: Scratching/Seeding. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal from a previous successful batch.

Table 2: Recrystallization Solvent Screening Guide

SolventPolarityBoiling Point (°C)Expected Behavior for this compound
Water High100Very low solubility.[10] Best used as an anti-solvent with a miscible organic solvent.
Ethanol High78Good solubility when hot, moderate when cold.[10] Excellent for use in a system with water.
Isopropanol Medium82Good solubility when hot, potentially supersaturates easily.[10] A good single-solvent candidate.
Toluene Low111Good dissolving power due to aromatic nature, may require an anti-solvent like hexane.[10]
Hexane Low69Low solubility at all temperatures.[10] Ideal for use as an anti-solvent.
Q8: My amine product is streaking or sticking to the baseline during silica gel column chromatography. What's wrong?

A8: This is a classic problem when purifying basic amines on standard silica gel. The slightly acidic nature of silica (due to silanol groups, Si-OH) strongly interacts with the basic amine, causing poor elution and band tailing.[11][12]

  • Solution 1: Add a Competing Base to the Mobile Phase. Add a small amount (0.5-1%) of a volatile amine, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., hexane/ethyl acetate).[11] The added base will "neutralize" the acidic sites on the silica, allowing your product to elute symmetrically and efficiently.

  • Solution 2: Use a Deactivated or Functionalized Stationary Phase. For particularly difficult separations, consider using commercially available amine-functionalized silica gel or alumina instead of standard silica. These stationary phases provide a basic environment that minimizes unwanted interactions with the analyte.[11][12]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[3]

  • Separation: Allow the layers to separate. The protonated aniline salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Wash the remaining organic layer with another portion of 1M HCl and combine the aqueous layers to maximize recovery.

  • Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M aqueous sodium hydroxide (NaOH) until the solution is strongly basic (test with pH paper, target pH > 10). The aniline will precipitate or form an oily layer.[3]

  • Back-Extraction: Return the basified mixture to a clean separatory funnel. Extract the free aniline back into an organic solvent (e.g., ethyl acetate) three times using fresh portions of the solvent.

  • Final Steps: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

References

Technical Support Center: Regioselectivity in Reactions of 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions with 2-Chloro-4,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Our focus here is on achieving predictable and high-yielding transformations by mastering the regiochemical outcomes.

Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic ring, presenting multiple reactive sites. The key to controlling its reactivity lies in understanding the electronic and steric influences of its substituents: the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups.

  • Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance.[1]

  • Halogen Groups (-Cl, -F): Halogens are deactivating groups overall due to their inductive electron withdrawal. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[2]

The interplay of these directing effects dictates the most probable sites for substitution reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What is the most likely position for electrophilic attack on unprotected this compound?

The C6 position is the most likely site for electrophilic attack. The amino group is the strongest activating group, and its directing effect to the ortho (C6) and para (C3, which is blocked) positions will dominate. While the halogens also direct ortho and para, their activating effect is much weaker.

Q2: How can I favor substitution at a different position?

To alter the regioselectivity of electrophilic substitution, the powerful directing effect of the amino group must be modulated. This is most commonly achieved by protecting the amine, for example, as an amide (e.g., acetanilide). This reduces its activating ability and introduces steric bulk, which can disfavor substitution at the adjacent C6 position, potentially allowing for substitution at other sites.

Q3: In a cross-coupling reaction, which halogen is more likely to react?

In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl >> C-F.[3] Therefore, the C-Cl bond at the C2 position is expected to be significantly more reactive than the C-F bonds.

Q4: Is nucleophilic aromatic substitution (SNAr) a viable strategy with this molecule?

Yes, SNAr is possible. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their reactivity in cross-coupling reactions.[4] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[4] Therefore, one of the fluorine atoms is the more likely site for SNAr, especially if the amino group's electron-donating nature is suppressed by protonation in acidic media or by using a protecting group.

Troubleshooting Guides & Detailed Protocols

This section provides practical advice and step-by-step protocols for common reaction types, focusing on achieving the desired regioselectivity.

Electrophilic Aromatic Substitution (e.g., Bromination)

Issue: Poor regioselectivity in the bromination of this compound, leading to a mixture of products or substitution at the undesired position.

Causality: The strong ortho, para-directing effect of the unprotected amino group will almost exclusively direct the incoming electrophile to the C6 position. Over-reaction to form poly-brominated species can also occur due to the high activation of the ring by the amino group.

Solution: Protect the amino group as an acetamide to modulate its directing effect and increase steric hindrance around the C6 position.

Workflow for Regioselective Bromination via N-Acetylation:

cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection A This compound B N-(2-Chloro-4,5-difluorophenyl)acetamide A->B Acetic Anhydride, Water or Solvent-free C N-(6-Bromo-2-chloro-4,5-difluorophenyl)acetamide B->C N-Bromosuccinimide (NBS), Acetonitrile, 0°C D 6-Bromo-2-chloro-4,5-difluoroaniline C->D Acid or Base Hydrolysis (e.g., HCl/EtOH)

Caption: Workflow for regioselective bromination.

Protocol 1: N-Acetylation of this compound

This protocol is adapted from general procedures for the N-acylation of anilines.[2]

  • Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as water, THF, or under solvent-free conditions.

  • Add Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) to the solution while stirring. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Isolation: Once the reaction is complete, the product, N-(2-Chloro-4,5-difluorophenyl)acetamide, can often be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing and drying.

Protocol 2: Regioselective Bromination of the N-Acetylated Substrate

This protocol is based on standard methods for the bromination of activated aromatic rings.[5]

  • Dissolve Substrate: Dissolve N-(2-Chloro-4,5-difluorophenyl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Issue: Difficulty in achieving selective cross-coupling at the C-Cl bond without side reactions at the C-F bonds.

Causality: The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, and reaction conditions, high selectivity for the C-Cl bond can be achieved.

Solution: Employ a palladium catalyst with a sterically hindered and electron-rich phosphine ligand, which is known to promote the oxidative addition to aryl chlorides.

Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands that facilitate the challenging oxidative addition of the C-Cl bond.[6]
Base K₃PO₄ or K₂CO₃Effective bases for the Suzuki-Miyaura reaction.
Solvent Toluene, Dioxane, or THF/H₂OCommon solvent systems for this type of coupling.
Temperature 80-110 °CSufficient to promote the reaction without significant C-F bond activation.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Cl Position

This protocol is adapted from established methods for the Suzuki coupling of aryl chlorides.[6]

  • Inert Atmosphere: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add Catalyst and Ligand: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add Solvent: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Unpredictable regioselectivity between the two fluorine atoms and the chlorine atom.

Causality: In SNAr, the reactivity order is generally F > Cl. The positions ortho and para to an electron-withdrawing group are most activated. In this compound, the amino group is electron-donating, which disfavors SNAr. However, under certain conditions (e.g., with a very strong nucleophile or if the aniline is protonated), SNAr can occur. The C4-F is para to the chloro group and meta to the amino group, while the C5-F is meta to the chloro group and para to the amino group. The relative activation of these positions is complex.

Troubleshooting Strategy:

  • Protect the Amine: Convert the amino group to a strongly electron-withdrawing group (e.g., a nitro group via a Sandmeyer reaction on a related precursor, if synthetically feasible) to strongly activate the ring for SNAr.

  • Use a More Reactive Fluoroarene: If possible, start with a precursor that has a more activated fluorine, for example, by having a nitro group para to it.

  • Empirical Screening: Due to the competing electronic effects, the optimal conditions for selective SNAr may need to be determined empirically by screening different solvents, bases, and temperatures.

Logical Flow for SNAr Troubleshooting:

Start SNAr on this compound Protect Protect the amino group (e.g., as an amide) Start->Protect Strong_Nu Use a strong nucleophile and harsh conditions Protect->Strong_Nu Screen Screen solvents and bases Strong_Nu->Screen No_Reaction No reaction or low yield Screen->No_Reaction If unsuccessful Mixture Mixture of products Screen->Mixture If poor selectivity Success Desired regioselective product Screen->Success If successful

Caption: Troubleshooting logic for SNAr reactions.

Directed Ortho-lithiation

Issue: Achieving functionalization specifically at the C3 position.

Causality: The C3 position is sterically hindered and electronically not the most favored for electrophilic attack. Directed ortho-lithiation provides a powerful method to specifically functionalize this position.

Solution: Protect the amino group with a directing metalating group (DMG), such as a pivaloyl or carbamoyl group. The DMG will coordinate with an organolithium base (like n-BuLi or s-BuLi) and direct deprotonation to the adjacent C3 position.

Protocol 4: Directed Ortho-lithiation and Quenching with an Electrophile

  • Protection: Protect the amino group of this compound with a suitable DMG (e.g., pivaloyl chloride).

  • Lithiation: Dissolve the N-protected aniline in an anhydrous ether solvent (e.g., THF or Et₂O) under an inert atmosphere. Cool the solution to -78 °C.

  • Add Base: Slowly add a solution of an organolithium base (e.g., s-BuLi or t-BuLi) and stir for the specified time to allow for deprotonation.

  • Quench with Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The protecting group can then be removed under appropriate acidic or basic conditions.

References

Troubleshooting guide for 2-Chloro-4,5-difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable building block in the synthesis of pharmaceuticals and agrochemicals, 2-Chloro-4,5-difluoroaniline is a critical intermediate for researchers and drug development professionals. However, its synthesis can present numerous challenges, from low yields to the formation of stubborn impurities. This technical support guide provides in-depth, field-proven insights to help you navigate and troubleshoot the common hurdles encountered during its preparation.

As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of not just the 'how,' but the 'why.' This guide is structured in a practical question-and-answer format, explaining the causality behind each experimental choice to empower you to optimize your synthesis, ensure reproducibility, and achieve high purity of your target compound.

Section 1: Navigating the Synthetic Landscape

The journey to this compound typically begins with its nitro precursor, 2-chloro-4,5-difluoronitrobenzene. The choice of reduction method for the nitro group is the most critical decision and dictates the potential challenges you may face.

Synthesis_Routes Start Precursor: 2-Chloro-4,5-difluoronitrobenzene Method_Choice Choice of Reduction Method Start->Method_Choice Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Method_Choice->Hydrogenation High efficiency, clean reaction Metal_Acid Metal/Acid Reduction (e.g., Fe, SnCl₂, Zn) Method_Choice->Metal_Acid High functional group tolerance, cost-effective Other Other Methods (e.g., Hydride Transfer) Method_Choice->Other Specialized cases Product Target Product: This compound Hydrogenation->Product Metal_Acid->Product Other->Product

Caption: Primary synthetic pathways to this compound.

Table 1: Comparison of Common Nitro Group Reduction Methods
MethodKey ReagentsAdvantagesCommon Issues & Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney NickelHigh yields, clean byproducts (water), relatively simple workup.[1]Risk of dehalogenation (especially de-chlorination), catalyst pyrophoricity, requires specialized pressure equipment.[1][2]
Metal/Acid Reduction Fe/AcOH, Fe/NH₄Cl, SnCl₂/HClExcellent functional group tolerance, cost-effective, avoids pressure setups.[3][4]Stoichiometric metal waste, difficult workup (emulsions, metal sludge), potential for metal contamination in the product.
Hydride Transfer LiAlH₄, NaBH₄Can be used for specific applications, especially for aliphatic nitro groups.Aromatic nitro compounds tend to form azo products with LiAlH₄; may have compatibility issues with other functional groups.[1]

Section 2: Troubleshooting Guide for Synthesis

This section directly addresses the most common problems encountered during the reduction of 2-chloro-4,5-difluoronitrobenzene.

Catalytic Hydrogenation Route (e.g., H₂, Pd/C)

This is often the preferred method for its efficiency, but it is highly sensitive to conditions.

Question 1: My hydrogenation reaction is stalled or incomplete. What are the likely causes?

  • Potential Cause 1: Catalyst Inactivity or Poisoning. Palladium catalysts are highly susceptible to poisoning by sulfur, heavy metals, or certain functional groups. If your starting material or solvent contains trace impurities, the catalyst surface can be deactivated.

  • Solution 1: Catalyst & Reagent Quality.

    • Ensure the use of high-purity, hydrogenation-grade solvents.

    • If the precursor was synthesized in-house, ensure it is free from sulfur-containing reagents or byproducts.

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). In some cases, a fresh batch of catalyst is required.

    • Consider adding a small amount of a protic solvent like ethanol or acetic acid, as this can often help accelerate the reaction.[5]

  • Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is triphasic (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mixing is crucial for hydrogen to reach the catalyst surface where the reaction occurs.

  • Solution 2: Optimize Reaction Parameters.

    • Ensure your reaction vessel is being agitated or stirred vigorously to keep the catalyst suspended.

    • Increase the hydrogen pressure within the safe limits of your equipment. Many hydrogenations benefit from pressures higher than atmospheric.[2]

    • Confirm there are no leaks in your hydrogenation apparatus.

Question 2: I'm observing significant dehalogenation, primarily loss of the chlorine atom. How can I prevent this?

  • Potential Cause: Overly Aggressive Catalyst or Conditions. The C-Cl bond can be susceptible to hydrogenolysis (cleavage by hydrogen) on highly active catalysts like palladium on carbon.[1] This is exacerbated by high temperatures, high hydrogen pressure, and prolonged reaction times.

  • Solution: Milder Conditions & Catalyst Choice.

    • Switch Catalyst: Raney Nickel is often less prone to causing dehalogenation of aryl chlorides compared to Pd/C.[1] Platinum-based catalysts (PtO₂) can also be an alternative.

    • Lower Temperature & Pressure: Run the reaction at room temperature and the lowest effective hydrogen pressure.

    • Monitor Closely: Track the reaction progress carefully using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction immediately upon consumption of the starting material.

    • Additives: In some cases, adding a controlled amount of a catalyst inhibitor (e.g., quinoline) can selectively slow the dehalogenation reaction more than the desired nitro reduction. This requires careful optimization.

Hydrog_Troubleshoot Start Low Yield in Hydrogenation? Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Dehalo Check for Dehalogenated Byproduct (GC-MS/NMR) Check_SM->Check_Dehalo Yes Incomplete Incomplete Reaction Check_SM->Incomplete No Dehalogenation Dehalogenation Issue Check_Dehalo->Dehalogenation Sol_Incomplete ACTION: 1. Check H₂ pressure/leaks. 2. Increase catalyst loading. 3. Use fresh catalyst/solvents. Incomplete->Sol_Incomplete Sol_Dehalo ACTION: 1. Switch to Raney Ni or PtO₂. 2. Lower H₂ pressure/temp. 3. Monitor reaction closely. Dehalogenation->Sol_Dehalo

Caption: Troubleshooting flowchart for catalytic hydrogenation.

Metal/Acid Reduction Route (e.g., Fe, Acetic Acid)

A classic and robust method, but the workup can be challenging.

Question 1: My reaction with iron powder seems to stop before completion. Why?

  • Potential Cause: Passivation of the Iron Surface. The surface of the iron particles can become coated with iron oxides/hydroxides during the reaction, preventing further reaction with the nitro compound. This is more common if the acid is too dilute or the reaction is not agitated sufficiently. The reduction of nitroarenes with iron and acid is a well-established industrial process.[4]

  • Solution: Ensure Activation and Agitation.

    • Use a fine powder of iron for maximum surface area. Some protocols call for pre-washing the iron powder with dilute acid to remove the passivating oxide layer.

    • Ensure vigorous mechanical stirring throughout the reaction to physically abrade the iron particles and expose fresh surfaces.

    • Maintain a sufficiently acidic environment. The Béchamp reduction, using iron and acetic acid, was reported to be higher yielding than methods using stronger acids like HCl.[4]

Question 2: The workup is forming a persistent emulsion or a thick iron sludge that is impossible to filter. How do I handle this?

  • Potential Cause: Formation of Colloidal Iron Hydroxides. After the reaction, the acidic solution is typically basified (e.g., with NaOH or Na₂CO₃) to deprotonate the aniline product and precipitate iron salts. This process often creates fine, gelatinous iron(II) and iron(III) hydroxides that clog filter paper and stabilize emulsions during extraction.

  • Solution: Modified Workup Protocol.

    • Hot Filtration: After the reaction is complete, while the mixture is still hot and acidic, filter it through a pad of Celite® (diatomaceous earth). This removes the excess iron powder and some initial iron salts before basification.

    • Basify Carefully: Add the basic solution slowly to the filtrate with vigorous stirring.

    • Use of Filter Aid: If a precipitate forms after basification, add a generous amount of Celite® to the mixture before attempting filtration. This creates a more porous filter cake.

    • Extraction: After basification, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

Workup_Flow Start Reaction Complete (Fe/Acid Mixture) Filter_Hot Hot filtration through Celite® (Removes excess Fe) Start->Filter_Hot Basify Slowly basify filtrate (e.g., with Na₂CO₃) Filter_Hot->Basify Extract Extract with organic solvent (e.g., Ethyl Acetate) Basify->Extract Wash_Dry Wash organic layer with brine, dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify via column chromatography or distillation Concentrate->Purify

Caption: Recommended workup workflow for an iron/acid reduction.

Section 3: Purification and Analysis

Question: I have my crude product, but I'm struggling to get it pure. What are the best methods?

  • Potential Cause: Co-eluting Impurities. The starting nitro compound often has a similar polarity to the product aniline, making separation by standard silica gel chromatography challenging. Residual metal contaminants from an acid/metal reduction can also be an issue.

  • Solution: Multi-step Purification Strategy.

    • Acid-Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ether or ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The aniline product will move to the aqueous layer as the ammonium salt, while neutral impurities (like the starting nitro compound) will remain in the organic layer. Separate the layers, then basify the aqueous layer and re-extract the pure aniline back into an organic solvent.

    • Chromatography: If further purification is needed, use a less polar solvent system for silica gel chromatography (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). A gradient elution can be very effective.

    • Distillation: As a final step for high purity, vacuum distillation can be effective, provided the aniline is thermally stable. The boiling point for 4-fluoro-2-chloroaniline is reported as 90-92 °C at 1.33 kPa.[6]

Table 2: Typical Analytical Parameters
TechniqueMobile Phase / ConditionsTypical Rf / Retention TimeNotes
TLC (Silica Gel) 10-20% Ethyl Acetate in HexanesStarting Material (Nitro): ~0.6-0.7Product (Aniline): ~0.4-0.5Aniline may streak; adding 0.5% triethylamine to the mobile phase can improve peak shape.
GC Standard non-polar column (e.g., DB-5)The aniline product will have a longer retention time than the less polar starting material.Useful for monitoring reaction completion and detecting dehalogenated byproducts.[2]

Section 4: Experimental Protocols

Disclaimer: These protocols are illustrative. All work involving hazardous chemicals should be performed by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
  • To a high-pressure reaction vessel, add 2-chloro-4,5-difluoronitrobenzene (1.0 eq).

  • Add a suitable solvent such as methanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • Carefully add 5% Palladium on Carbon (5-10 wt% of the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and may ignite in the presence of methanol and air.[2]

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 3-4 bar or ~50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric. Do not allow it to dry in the air. Quench it immediately under water.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Reduction using Iron in Acetic Acid
  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4,5-difluoronitrobenzene (1.0 eq) and glacial acetic acid (10-15 mL per gram of substrate).

  • Add iron powder (3.0-5.0 eq) in portions to the stirring solution. The reaction is exothermic.

  • Heat the mixture to 60-80 °C and stir vigorously for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Allow the mixture to cool slightly and, while still warm, filter through a pad of Celite® to remove excess iron. Wash the filter cake with a small amount of acetic acid.

  • Pour the filtrate into a beaker of ice water and slowly basify by adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is >8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified.

References

Stability and degradation pathways of 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate challenges, ensure the integrity of your experiments, and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and basic properties of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] Keep the compound away from strong oxidizing agents, heat, sparks, and open flames.[1][4]

Q2: What are the known hazardous decomposition products of this compound?

A2: Under thermal stress, such as in a fire, this compound can decompose to produce hazardous substances. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[4]

Q3: Is this compound sensitive to light?

Q4: What are the typical impurities that might be present in a sample of this compound?

A4: Impurities can arise from the synthetic route or degradation. Potential process-related impurities could include positional isomers (e.g., other chloro-difluoroaniline isomers) or starting materials from the synthesis.[6] Degradation impurities can form upon exposure to stress conditions (see troubleshooting section).

Section 2: Troubleshooting Guide - Investigating Unexpected Results

Encountering unexpected results, such as the appearance of unknown peaks in your chromatogram or inconsistent assay values, often points to compound degradation. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Appearance of New Peaks in HPLC Analysis During Method Development or Routine Testing

Plausible Cause: Degradation of this compound due to experimental conditions (e.g., mobile phase pH, temperature, or solvent reactivity).

Caption: Troubleshooting workflow for unexpected peaks.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5][7][8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[5]

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before injection if necessary.

  • Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradants.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Propose degradation pathways based on the identified structures.

Issue 2: Inconsistent Potency or Assay Results

Plausible Cause: Instability of the compound in the formulation or analytical diluent, leading to degradation before or during analysis.

  • Evaluate Sample Diluent: Assess the stability of this compound in your chosen analytical diluent over time. Prepare a sample and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it under the same conditions as your typical sample queue.

  • Check for Excipient Incompatibility: If working with a formulation, excipients could be reacting with the active ingredient. Conduct compatibility studies by mixing this compound with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH).

  • Review Storage of Reference Standard: Ensure that the reference standard is stored correctly and has not degraded over time. Re-qualify the standard if necessary.

Section 3: Potential Degradation Pathways

Based on the chemical structure of this compound (an aromatic amine with halogen substituents), the following degradation pathways can be anticipated under stress conditions.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced) cluster_photolytic Photolytic Degradation parent This compound nitroso Nitroso derivative parent->nitroso [O] dimer Azoxy/Azo dimer parent->dimer [O], dimerization phenol 2-Hydroxy-4,5-difluoroaniline (via nucleophilic substitution of Cl) parent->phenol H2O, heat (acid/base catalysis) dehalogenation Dechlorinated/Defluorinated products parent->dehalogenation UV/Vis light polymeric Polymeric products parent->polymeric UV/Vis light nitro Nitro derivative nitroso->nitro [O]

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Chloro-4,5-difluoroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4,5-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of producing this valuable intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, ensuring high purity and yield is paramount.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Safety First - Essential Handling & Precautions

Before initiating any experimental work, a thorough understanding of the safety protocols for handling all reagents is mandatory. This compound and its precursors are hazardous materials.

Q1: What are the primary hazards associated with this compound and its precursors?

A1: this compound is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It can cause serious eye irritation and skin irritation.[2] Precursors like halogenated nitroaromatics carry similar toxicity profiles and may have additional hazards. Always consult the Safety Data Sheet (SDS) for each specific chemical before use.

Q2: What personal protective equipment (PPE) is required?

A2: The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is also recommended.[3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[4]

  • Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[4][5]

  • Respiratory Protection: All handling should be done in a well-ventilated chemical fume hood.[4][5] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives.[5]

Q3: What are the best practices for safe storage and handling?

A3: Store containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] Use non-sparking tools and prevent the buildup of electrostatic discharge.[4] Ensure emergency exits, safety showers, and eyewash stations are readily accessible.[3]

Section 2: Frequently Asked Questions (FAQs) in Synthesis

This section covers common queries regarding the synthesis of this compound, focusing on the most prevalent synthetic route: the catalytic hydrogenation of 2-chloro-4,5-difluoronitrobenzene.

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: The catalytic hydrogenation of 2-chloro-4,5-difluoronitrobenzene is the most widely adopted method for industrial-scale production. This process involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst. This route is favored for its high selectivity and efficiency.[6][7]

Q2: Which catalyst is best suited for this hydrogenation, and why?

A2: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the most effective catalysts.[6]

  • Palladium (Pd/C): Often preferred for its high activity and ability to facilitate both the reduction of the nitro group and, if desired under harsher conditions, hydrodehalogenation.[8]

  • Platinum (Pt/C): Exhibits excellent activity for nitro group reduction and can sometimes offer better selectivity, minimizing the undesired removal of the chlorine atom. The choice depends on optimizing for selectivity versus reaction rate. For preserving the chlorine substituent, a highly selective catalyst is crucial.[7]

Q3: What are the critical process parameters that I need to control during scale-up?

A3: The success of the scale-up hinges on the precise control of several parameters:

  • Temperature: Typically maintained between 50-100°C. Lower temperatures can slow the reaction, while excessively high temperatures can promote side reactions like dehalogenation.[6]

  • Hydrogen Pressure: Generally kept between 0.1 and 5 MPa. Higher pressure increases the rate of reaction but also the risk of dehalogenation.[6]

  • Agitation/Stirring: Vigorous stirring is essential in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) to ensure efficient mass transfer of hydrogen to the catalyst surface.[6]

  • Catalyst Loading: The amount of catalyst used affects the reaction rate. While higher loading speeds up the reaction, it also increases cost and can complicate filtration.

Q4: What are the most common impurities, and how can they be minimized?

A4: The primary impurities are:

  • Dehalogenated Byproduct (4,5-difluoroaniline): This forms when the chlorine atom is reductively cleaved. To minimize this, use a highly selective catalyst, lower the reaction temperature and pressure, and avoid prolonged reaction times after the starting material is consumed.[6]

  • Incompletely Reduced Intermediates: Species like nitroso and hydroxylamine intermediates can form. These can be minimized by ensuring sufficient hydrogen supply, adequate catalyst activity, and allowing the reaction to proceed to completion.[6]

  • Starting Material: Unreacted 2-chloro-4,5-difluoronitrobenzene. This indicates an incomplete reaction and can be addressed by optimizing reaction time, temperature, or catalyst loading.

Section 3: Troubleshooting Guide for Scale-Up

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the production of this compound.

Problem 1: Low Yield or Incomplete Conversion
Potential Cause Explanation & Validation Recommended Solution
Inactive or Poisoned Catalyst The catalyst may have been improperly stored or handled, leading to oxidation or deactivation. Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison the catalyst's active sites.[6]1. Use a fresh, high-quality catalyst from a reputable supplier. 2. Ensure starting materials and solvents are of high purity. 3. Increase catalyst loading within a reasonable range (e.g., 0.5-5 mol%).
Insufficient Hydrogen Supply Poor agitation or low hydrogen pressure can lead to "hydrogen starvation" at the catalyst surface, slowing the reaction.1. Increase the stirring rate to improve gas-liquid mass transfer. 2. Gradually increase hydrogen pressure, monitoring for any increase in dehalogenation.
Suboptimal Temperature The reaction may be too slow at lower temperatures.Cautiously increase the reaction temperature in 5-10°C increments, monitoring reaction progress and impurity profile via TLC or GC.
Problem 2: High Levels of Dehalogenated Impurity (4,5-difluoroaniline)
Potential Cause Explanation & Validation Recommended Solution
Over-reduction Reaction conditions are too harsh (high temperature, high pressure) or the reaction time is too long, causing the cleavage of the C-Cl bond.1. Lower the reaction temperature and/or hydrogen pressure. 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 3. Consider a more selective catalyst or the use of a catalyst modifier to suppress hydrodehalogenation.
Incorrect Catalyst Choice Some catalysts, particularly certain grades of Pd/C, are more prone to causing dehalogenation than others.Test different catalysts (e.g., Pt/C, or specialized doped catalysts) to find one that offers the best selectivity for your specific process.

Section 4: Visualization & Protocols

General Synthesis Workflow

The diagram below illustrates the typical production sequence for this compound.

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Start Start Material: 2-Chloro-4,5-difluoronitrobenzene Reactor Hydrogenation Reactor (Controlled T & P) Start->Reactor Solvent Solvent (e.g., Methanol) + Catalyst (e.g., 5% Pd/C) Solvent->Reactor Filter Catalyst Filtration Reactor->Filter Reaction Mixture Evap Solvent Evaporation Filter->Evap Distill Vacuum Distillation Evap->Distill End Pure this compound Distill->End

Caption: Synthesis Workflow for this compound.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve production issues systematically.

Start Issue Encountered? LowYield Low Yield / Incomplete Reaction Start->LowYield Yes HighImpurity High Impurity Levels Start->HighImpurity No, but... Cause_Catalyst Cause: Catalyst Issue? LowYield->Cause_Catalyst Sol_Catalyst Solution: - Use fresh catalyst - Check material purity - Increase loading Cause_Catalyst->Sol_Catalyst Yes Cause_H2 Cause: H2 Supply? Cause_Catalyst->Cause_H2 No Sol_H2 Solution: - Increase agitation - Increase pressure Cause_H2->Sol_H2 Yes Cause_Dehalogenation Impurity: Dehalogenated? HighImpurity->Cause_Dehalogenation Sol_Dehalogenation Solution: - Lower Temp/Pressure - Reduce reaction time - Change catalyst Cause_Dehalogenation->Sol_Dehalogenation Yes Cause_Intermediates Impurity: Intermediates? Cause_Dehalogenation->Cause_Intermediates No Sol_Intermediates Solution: - Increase reaction time - Ensure sufficient H2 Cause_Intermediates->Sol_Intermediates Yes

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by qualified individuals with appropriate safety measures in place.

Materials:

  • 2-chloro-4,5-difluoronitrobenzene (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (0.5-2.0 mol% Pd)

  • Methanol (10-20 volumes)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 2-chloro-4,5-difluoronitrobenzene and methanol.

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, carefully add the 5% Pd/C catalyst slurry.

  • Hydrogenation: Seal the reactor again. Pressurize with hydrogen to the target pressure (e.g., 5 bar). Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Samples can be taken carefully (after depressurizing and purging with nitrogen) to be analyzed by GC or TLC.

  • Work-up: Once the reaction is complete (typically 3-6 hours), cool the reactor to room temperature. Vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to carefully remove the palladium catalyst. Wash the celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation to yield this compound as a colorless to brown liquid or solid.[4]

References

Preventing byproduct formation in the halogenation of difluoroanilines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in medicinal and materials chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the electrophilic halogenation of difluoroanilines. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Foundational Principles: Understanding the Challenge

The halogenation of difluoroanilines is a classic example of electrophilic aromatic substitution (SEAr), a reaction governed by the interplay of substituent effects.[1][2][3] The core challenge arises from the conflicting directing effects of the substituents on the aniline ring: the strongly activating amino group (-NH₂) and the weakly deactivating fluorine atoms (-F).

  • Amino Group (-NH₂): This is a powerful activating group that donates electron density into the ring via resonance (+M effect).[4] It strongly directs incoming electrophiles to the ortho and para positions.

  • Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electronegativity, which withdraws electron density inductively (-I effect). However, they possess lone pairs that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[5][6]

This creates a scenario where multiple positions on the ring are activated, often leading to a lack of regioselectivity and other side reactions.

G cluster_0 Directing Effects on a Difluoroaniline Core Aniline Difluoroaniline NH2 -NH2 Group (+M Effect) F1 -F Atom (-I, +M Effects) F2 -F Atom (-I, +M Effects) Ring Aromatic Ring NH2->Ring Strongly Activates (Ortho, Para) F1->Ring Weakly Deactivates (Ortho, Para) F2->Ring Weakly Deactivates (Ortho, Para)

Caption: Conflicting directing effects in difluoroaniline halogenation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the halogenation of difluoroanilines in a practical question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the para-isomer?

Why it Happens: The formation of multiple isomers is a direct consequence of the competing directing effects of the amino and fluoro groups. The highly activating -NH₂ group can direct the halogen to its ortho positions, which may also be ortho or meta to the fluorine atoms, leading to a complex product mixture.

How to Fix It: The most reliable method to control regioselectivity is to temporarily modify the amino group to reduce its activating strength and increase its steric bulk. The use of a protecting group, such as an acetyl group (-COCH₃), is the industry-standard approach.

Mechanism of Action:

  • Reduces Activating Strength: The acetyl group is electron-withdrawing, pulling electron density from the nitrogen lone pair and reducing its ability to activate the ring.

  • Increases Steric Hindrance: The bulky acetyl group physically blocks the ortho positions, making the para position the most accessible site for the incoming electrophile.

G start Poor Regioselectivity Observed q1 Is para-product desired? start->q1 protect Implement Acetyl Protection Strategy q1->protect Yes ortho Is ortho-product desired? q1->ortho No protocol1 See Protocol 1: Acetylation-Halogenation-Deprotection protect->protocol1 end Improved Selectivity protocol1->end catalyst Screen Organocatalysts (e.g., Secondary Ammonium Salts for ortho-chlorination) ortho->catalyst Yes ortho->end No lit Consult literature for specific substrate catalyst->lit lit->end

Caption: Decision workflow for improving regioselectivity.

Protocol 1: Acetylation-Halogenation-Deprotection Workflow

This three-step procedure is highly effective for achieving selective para-halogenation.

Step A: Protection (Acetylation)

  • Dissolve the difluoroaniline (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq). A catalytic amount of a strong acid (e.g., H₂SO₄) can be used if necessary.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Perform an aqueous workup, typically by pouring the mixture into cold water to precipitate the acetanilide, which is then filtered, washed, and dried.

Step B: Halogenation

  • Dissolve the dried N-acetyldifluoroaniline (1.0 eq) in an appropriate solvent (e.g., acetic acid, CCl₄, or acetonitrile).

  • Cool the solution to 0 °C.

  • Add the halogenating agent (1.0-1.05 eq) portion-wise. For bromination, N-bromosuccinimide (NBS) is an excellent choice. For chlorination, use N-chlorosuccinimide (NCS).

  • Stir at 0 °C to room temperature and monitor the reaction by TLC/LC-MS.

  • Upon completion, quench the reaction (e.g., with sodium thiosulfate for bromine/iodine) and perform an extractive workup. Purify the product by recrystallization or column chromatography.

Step C: Deprotection (Hydrolysis)

  • Reflux the purified, halogenated acetanilide in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution.

  • Monitor the reaction until the protecting group is fully cleaved.

  • Cool the reaction mixture and neutralize it to precipitate the desired halogenated difluoroaniline.

  • Filter, wash with water, and dry the final product.

Q2: My reaction is yielding significant amounts of di- and tri-halogenated products. How can I achieve mono-halogenation?

Why it Happens: The amino group is such a strong activator that the mono-halogenated product can be more reactive than the starting difluoroaniline. This leads to a second (and third) halogenation event occurring before all the initial substrate has reacted.

How to Fix It: Controlling the reaction conditions and reagent choice is critical.

StrategyActionRationale
Stoichiometry Use precisely 1.0 equivalent of the halogenating agent. Avoid any excess.Limits the amount of electrophile available, starving the reaction after the first substitution.
Temperature Control Run the reaction at low temperatures (e.g., 0 °C to -20 °C).Reduces the reaction rate, allowing for greater control and minimizing over-reaction.
Reagent Choice Use a milder halogenating agent.Milder reagents are less aggressive and more selective. See Table 1 for a comparison.
Protecting Group Use the acetylation strategy (Protocol 1).The acetyl group moderates the ring's reactivity, making the mono-halogenated intermediate less susceptible to further reaction.

Table 1: Comparison of Common Halogenating Reagents

ReagentFormulaRelative ReactivityKey Considerations
BromineBr₂HighHighly reactive, often requires a Lewis acid catalyst. Can lead to polybromination. Corrosive.
N-BromosuccinimideNBSModerateExcellent for controlled mono-bromination of activated rings. Easier to handle than Br₂.
ChlorineCl₂Very HighDifficult to control, often leads to poly-chlorination and side reactions. Gaseous and toxic.
N-ChlorosuccinimideNCSModerateA preferred source for electrophilic chlorine for controlled mono-chlorination.[7]
IodineI₂LowGenerally unreactive toward anilines without an oxidizing agent (e.g., HNO₃) to generate I⁺.[2]
N-IodosuccinimideNISModerateEffective reagent for iodination of activated rings.
Q3: I am observing colored impurities and my yield is low, suggesting product degradation. What is happening?

Why it Happens: Anilines are susceptible to oxidation, especially under harsh halogenating conditions. The lone pair on the nitrogen can be attacked, leading to the formation of species like (halo)benzoquinone imines, which are often colored and can lead to ring-cleavage products, significantly reducing the yield of the desired haloaniline.[8][9]

How to Fix It:

  • Use Mild Reagents: Avoid elemental halogens (Br₂, Cl₂) in favor of N-halosuccinimides (NBS, NCS).

  • Maintain Low Temperatures: Keep the reaction cold to minimize side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Control pH: In some cases, running the reaction in a buffered system or with a non-nucleophilic acid can protect the amine. However, protonating the amine deactivates the ring, so this must be optimized carefully.

Q4: I suspect N-halogenation is a competing side reaction. How can I confirm and prevent this?

Why it Happens: The nitrogen atom of the aniline is a nucleophilic center and can directly attack the electrophilic halogen source (e.g., Br⁺ from NBS). This forms an unstable N-haloaniline intermediate.[7][10] This pathway is competitive with C-halogenation on the ring.

How to Fix It:

  • Confirmation: N-halogenation can sometimes be inferred by a loss of starting material without the formation of the desired C-halogenated product, or by using mass spectrometry to look for the mass of the N-halogenated intermediate.

  • Prevention: The most effective way to prevent N-halogenation is to make the nitrogen lone pair less available.

    • Protection Strategy: The acetylation detailed in Protocol 1 is the best solution. The resulting amide nitrogen is significantly less nucleophilic, virtually eliminating N-halogenation.

    • Acidic Conditions: While effective at protonating and protecting the amine, this drastically slows down the desired ring halogenation and is often not a practical solution for deactivated systems like difluoroanilines.

G cluster_0 Acetylation Prevents N-Halogenation Aniline Aniline (-NH2) Nucleophilic Nitrogen NHalogen N-Halogenation (Byproduct) Aniline->NHalogen Direct Attack CHalogen C-Halogenation (Desired Product) Aniline->CHalogen Ring Attack Acetanilide Acetanilide (-NHAc) Non-nucleophilic Nitrogen Acetanilide->CHalogen Ring Attack Only Electrophile Halogen Electrophile (e.g., Br+)

Caption: How acetylation blocks the N-halogenation pathway.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Chloro-4,5-difluoroaniline and its Isomeric Counterparts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the properties of the final molecule. Among the myriad of available synthons, halogenated anilines stand out for their versatility. This guide provides an in-depth comparison of 2-Chloro-4,5-difluoroaniline with its various difluoroaniline isomers, offering insights into how subtle structural changes can be leveraged to achieve specific synthetic outcomes.

The Strategic Advantage of Fluorine in Drug Discovery

The incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Consequently, approximately 20% of recently approved drugs are fluoro-pharmaceuticals.[2]

This compound: A Unique Profile of Reactivity and Regioselectivity

This compound presents a unique constellation of substituents that offer distinct advantages in multi-step synthesis. The interplay of the electron-donating amino group with the inductively electron-withdrawing halogens creates a nuanced electronic environment on the aromatic ring.

The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic system.[3] However, the strong inductive effect of the two fluorine atoms and the chlorine atom deactivates the ring to some extent, mitigating the often-observed over-reactivity of aniline itself and reducing the formation of polysubstituted byproducts.[4]

The substitution pattern of this compound is particularly noteworthy. The chlorine at the 2-position provides a potential handle for cross-coupling reactions and can also exert a steric influence on the adjacent amino group and the C6 position. The vicinal difluoro motif at the 4- and 5-positions creates a highly electron-poor region on that side of the ring, influencing the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Comparative Analysis with Other Difluoroaniline Isomers

The choice of a difluoroaniline isomer in a synthetic scheme is far from arbitrary. The positioning of the two fluorine atoms significantly alters the electronic and steric landscape of the molecule, leading to different outcomes in reactivity and selectivity.

Physicochemical Properties

A comparison of the physical properties of this compound and its common difluoroaniline isomers reveals the impact of their substitution patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₆H₄ClF₂N163.5555-58211.3
2,3-Difluoroaniline C₆H₅F₂N129.11-16185-186
2,4-Difluoroaniline C₆H₅F₂N129.11-7.5170
2,5-Difluoroaniline C₆H₅F₂N129.1113-15184-186
2,6-Difluoroaniline C₆H₅F₂N129.113-4165-167
3,4-Difluoroaniline C₆H₅F₂N129.1138-40195-197
3,5-Difluoroaniline C₆H₅F₂N129.1137-4180

Data compiled from various sources.

Reactivity in Key Synthetic Transformations

The true differentiation between these isomers becomes apparent when considering their behavior in common synthetic reactions.

Electrophilic Aromatic Substitution (EAS):

The amino group directs incoming electrophiles to the ortho and para positions. However, the positions of the deactivating fluorine atoms can either enhance or hinder this directing effect.

  • This compound: The C6 position is the most activated and sterically accessible for electrophilic attack. The C3 position is also activated but to a lesser extent and is sterically more hindered by the C2-chloro and C4-fluoro substituents.

  • 2,4-Difluoroaniline: The C5 and C3 positions are the most likely sites for electrophilic attack. The C5 position is generally favored due to less steric hindrance.

  • 2,6-Difluoroaniline: The para position (C4) is strongly activated and the primary site for electrophilic substitution. The two ortho-fluorine atoms provide significant steric hindrance around the amino group.[1]

  • 3,5-Difluoroaniline: The ortho (C2, C6) and para (C4) positions are all activated. This can sometimes lead to mixtures of products, making regiocontrol a challenge.[5][6]

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNA_r_):

The presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho or para to the fluorine atoms. The chloro-substituent in this compound can also act as a leaving group in SNAr reactions.

  • This compound: The chlorine at C2 is activated by the ortho-amino group and the para-fluoro group at C5, making it a potential site for nucleophilic displacement.

  • Difluoroanilines: In isomers without a chloro substituent, a fluorine atom can be displaced, though this generally requires harsher reaction conditions. The position of displacement will be dictated by the activation provided by the other fluorine and the amino group.

Diazotization and Subsequent Reactions:

The amino group of all these anilines can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. The stability and reactivity of the diazonium salt can be influenced by the electronic nature of the substituents. The electron-withdrawing fluorine and chlorine atoms in this compound can enhance the stability of the corresponding diazonium salt compared to less halogenated anilines.

Experimental Protocols: A Comparative Example

To illustrate the practical implications of isomer selection, consider the synthesis of a hypothetical substituted diphenylamine via a Buchwald-Hartwig amination.

Protocol 1: Synthesis using this compound

Buchwald_Hartwig_Workflow reagents Aryl Halide This compound Pd Catalyst Ligand Base Solvent reaction_setup Combine reagents in a Schlenk flask under inert atmosphere (N2 or Ar). reagents->reaction_setup heating Heat the reaction mixture to the specified temperature (e.g., 80-120 °C). reaction_setup->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring workup Cool to room temperature. Quench with water. Extract with an organic solvent. monitoring->workup purification Dry the organic layer. Concentrate in vacuo. Purify by column chromatography. workup->purification product Substituted Diphenylamine purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add dry toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the coupling occurring at the nitrogen of the this compound. The yield will be dependent on the specific aryl bromide used, but the electronic nature of the aniline should be compatible with a wide range of coupling partners.

Comparative Synthesis with 3,5-Difluoroaniline

When using 3,5-difluoroaniline in the same reaction, the steric environment around the amino group is significantly different. The absence of an ortho-substituent may lead to a faster reaction rate in some cases, but the electronic properties of the ring are also altered. The two meta-fluorine atoms provide strong deactivation of the ring, which could potentially impact the efficiency of the catalytic cycle.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen and moisture, hence the need for an inert atmosphere.

  • Ligand (XPhos): Bulky electron-rich phosphine ligands like XPhos are known to be highly effective for Buchwald-Hartwig amination reactions, promoting both oxidative addition and reductive elimination steps.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle.

  • Solvent (Toluene): A high-boiling, non-polar solvent is suitable for this type of cross-coupling reaction.

Conclusion: Making an Informed Choice

The selection between this compound and its isomers is a strategic decision that should be guided by the specific requirements of the synthetic target.

  • This compound is an excellent choice when a balance of moderated reactivity and defined regioselectivity is required. The chloro-substituent also offers a valuable synthetic handle for subsequent transformations.

  • 2,6-Difluoroaniline is ideal for directing electrophilic substitution exclusively to the para position and for applications where steric hindrance around the amino group is desirable.

  • 2,4- and 3,4-Difluoroaniline offer alternative patterns of activation and deactivation, which can be exploited to achieve different regiochemical outcomes in substitution reactions.

  • 3,5-Difluoroaniline provides a symmetrically substituted ring, which can be advantageous in certain contexts but may lead to challenges in achieving regioselectivity in others.

By understanding the fundamental electronic and steric effects imparted by the unique substitution patterns of these isomers, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors.

References

A Comparative Analysis of Synthetic Routes to 2-Chloro-4,5-difluoroaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4,5-difluoroaniline is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique electronic and steric properties that are crucial for the biological activity of the final products. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an in-depth look at their respective methodologies, performance metrics, and practical considerations.

Route 1: Reduction of 2-Chloro-4,5-difluoronitrobenzene

This two-step approach begins with the nitration of 1-chloro-2,4-difluorobenzene to form 2-chloro-4,5-difluoronitrobenzene, followed by the reduction of the nitro group to an amine. This route is often favored due to the relatively high yields and the commercial availability of the starting material.

Reaction Scheme:

Route 1 A 1-Chloro-2,4-difluorobenzene B 2-Chloro-4,5-difluoronitrobenzene A->B HNO₃, H₂SO₄ C This compound B->C Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4,5-difluoronitrobenzene

  • To a stirred mixture of concentrated sulfuric acid and nitric acid at 0-5 °C, slowly add 1-chloro-2,4-difluorobenzene.

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-4,5-difluoronitrobenzene by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2-chloro-4,5-difluoronitrobenzene in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford this compound. Catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst is an alternative, often cleaner, reduction method.

Discussion:

The nitration of 1-chloro-2,4-difluorobenzene is a regioselective reaction, primarily yielding the desired 4,5-difluoro-2-nitro isomer due to the directing effects of the halogen substituents. The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation. The choice of reducing agent can influence the work-up procedure and the overall cost and environmental impact of the process. Iron in acidic media is a cost-effective option, while catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

Route 2: Direct Chlorination of 4,5-Difluoroaniline

This route offers a more direct approach by introducing the chlorine atom in the final step. The electrophilic chlorination of 4,5-difluoroaniline can be achieved using various chlorinating agents.

Reaction Scheme:

Route 2 A 4,5-Difluoroaniline B This compound A->B Chlorinating Agent (e.g., NCS)

Caption: Synthetic pathway for Route 2.

Experimental Protocol:
  • Dissolve 4,5-difluoroaniline in a suitable solvent, such as acetonitrile or a chlorinated solvent.

  • Add a chlorinating agent, for example, N-chlorosuccinimide (NCS), portion-wise to the solution at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Discussion:

The direct chlorination of 4,5-difluoroaniline is an atom-economical approach. The regioselectivity of the chlorination is directed by the activating amino group, favoring substitution at the ortho position. However, the formation of dichlorinated and other isomeric byproducts can be a challenge, necessitating careful control of reaction conditions and stoichiometry. The choice of chlorinating agent and solvent system is critical to optimize the yield and purity of the desired product.

Route 3: From 1,2-Dichloro-4,5-difluorobenzene

This multi-step route involves the initial nitration of 1,2-dichloro-4,5-difluorobenzene, followed by a selective reduction of the nitro group. This pathway is contingent on the availability and cost-effectiveness of the starting dichlorodifluorobenzene.

Reaction Scheme:

Route 3 A 1,2-Dichloro-4,5-difluorobenzene B 1,2-Dichloro-4,5-difluoro-nitrobenzene A->B HNO₃, H₂SO₄ C This compound B->C Selective Reduction

Caption: Synthetic pathway for Route 3.

Experimental Protocol:

Step 1: Nitration of 1,2-Dichloro-4,5-difluorobenzene

  • Similar to Route 1, carefully add 1,2-dichloro-4,5-difluorobenzene to a mixture of concentrated sulfuric and nitric acids at low temperature.

  • Control the reaction conditions to favor mono-nitration and isolate the crude nitro-intermediate.

Step 2: Selective Reduction

  • The reduction of the nitro group in the presence of two chlorine atoms requires careful selection of the reducing agent and conditions to avoid dehalogenation.

  • Catalytic hydrogenation under controlled conditions or specific chemical reducing agents would be employed to selectively reduce the nitro group to an amine.

Discussion:

This route's feasibility is highly dependent on the successful regioselective nitration and the subsequent chemoselective reduction. The presence of multiple halogen substituents can complicate both steps, potentially leading to mixtures of isomers and dehalogenated byproducts. The optimization of this route would require careful screening of reaction parameters to achieve acceptable yields and purity.

Comparative Performance Analysis

ParameterRoute 1: From 1-Chloro-2,4-difluorobenzeneRoute 2: From 4,5-DifluoroanilineRoute 3: From 1,2-Dichloro-4,5-difluorobenzene
Starting Material Availability Readily availableCommercially availableLess common, may require synthesis
Number of Steps 212
Typical Overall Yield HighModerate to HighVariable, potentially lower
Key Challenges Handling of nitrating acidsControl of regioselectivity, potential for over-chlorinationRegioselective nitration, chemoselective reduction
Scalability Well-established and scalablePotentially scalable with careful optimizationLess established, may present scaling challenges
Safety Considerations Use of strong acids and nitrating agentsHandling of reactive chlorinating agentsUse of strong acids, potential for hazardous byproducts
Cost-Effectiveness Generally cost-effective due to high yieldsPotentially cost-effective if high selectivity is achievedDependent on the cost of the starting material

Conclusion and Recommendations

For laboratory-scale synthesis and large-scale production where high purity and yield are paramount, Route 1 (Reduction of 2-Chloro-4,5-difluoronitrobenzene) stands out as the most robust and well-documented method. The starting materials are accessible, and the reaction steps are generally high-yielding and scalable.

Route 2 (Direct Chlorination of 4,5-Difluoroaniline) presents an attractive, more direct alternative. However, it requires careful optimization to control regioselectivity and minimize the formation of byproducts. This route may be advantageous for researchers seeking a more atom-economical synthesis, provided that the purification challenges can be efficiently addressed.

Route 3 (From 1,2-Dichloro-4,5-difluorobenzene) is a more speculative pathway with potential challenges in both the nitration and selective reduction steps. This route would likely only be considered if the starting material is readily and economically available and if the other routes are not viable for specific reasons.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, purity specifications, cost constraints, and available expertise and equipment.

A Multi-Spectroscopic Approach to the Structural Validation of 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Pharmaceutical Development

In the landscape of pharmaceutical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Aniline derivatives, in particular, are privileged scaffolds in medicinal chemistry, and seemingly minor positional changes of substituents can drastically alter biological activity and toxicity profiles.[1][2] This guide provides an in-depth, multi-spectroscopic workflow for the structural validation of 2-Chloro-4,5-difluoroaniline, a halogenated aniline of interest.

We will move beyond a simple checklist of techniques, instead focusing on the synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation will be emphasized, providing a robust framework for researchers to not only confirm the identity of the target compound but also to confidently distinguish it from potential isomers.

The Validation Workflow: A Holistic Strategy

Structural elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. A deviation in one spectrum must be explainable by the data from the others. Our approach is designed as a self-validating system, ensuring high confidence in the final structural assignment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Structure Mapping cluster_2 Phase 3: Functional Group & Final Confirmation Sample_Purity Sample Purity (LC-MS, GC-MS) MS Mass Spectrometry (Molecular Weight & Formula) Sample_Purity->MS Confirms mass of main component H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) MS->H_NMR Provides molecular formula context C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton & Environment) H_NMR->C_NMR Cross-correlate H-C framework IR_Spec IR Spectroscopy (Functional Groups) C_NMR->IR_Spec Confirms carbon-heteroatom bonds Comparative_Analysis Comparative Analysis (vs. Isomer Data) IR_Spec->Comparative_Analysis Confirms functional groups Final_Structure Validated Structure: This compound Comparative_Analysis->Final_Structure

Caption: Integrated workflow for spectroscopic validation.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry provides the foundational data points: the molecular weight and, with high-resolution instruments, the elemental composition. For this compound (C₆H₄ClF₂N), this is the first and most critical check.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal initial technique for volatile, thermally stable molecules like halogenated anilines.[3]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • GC Separation:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-250.

Data Interpretation and Validation
  • Molecular Ion (M⁺): The expected molecular weight for C₆H₄ClF₂N is approximately 163.55 g/mol .[4] The key confirmatory feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two distinct peaks:

    • A peak at m/z 163 (M⁺), representing the molecule with ³⁵Cl.

    • A peak at m/z 165 (M+2), representing the molecule with ³⁷Cl, with an intensity approximately one-third of the M⁺ peak.

  • Fragmentation Pattern: The fragmentation in EI-MS provides structural clues. For halogenated anilines, common fragmentation involves the loss of halogens or HCN.

m/z (charge)Proposed FragmentSignificance
163 / 165 [C₆H₄ClF₂N]⁺ Molecular Ion (M⁺, M+2)
128[M - Cl]⁺Loss of chlorine atom
101[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide

Comparative Insight: An isomer like 2,4-dichloro-5-fluoroaniline would have a molecular weight of ~179.5 g/mol with a characteristic M⁺/M+2/M+4 pattern for two chlorine atoms, immediately distinguishing it from our target compound.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. For an aromatic system, the chemical shifts and coupling constants are exquisitely sensitive to the electronic effects of the substituents.[5][6]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution of complex couplings.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Parameters: Spectral width of ~12 ppm, 16-32 scans.

Data Interpretation and Validation

The structure of this compound has two aromatic protons and an amine group.

  • -NH₂ Protons: A broad singlet typically appears between 3.5-4.5 ppm. Its chemical shift can vary with concentration and solvent.

  • Aromatic Protons: The aromatic region (typically 6.5-8.0 ppm) is the most informative.[5] The -NH₂ group is electron-donating, while -Cl and -F are electron-withdrawing. This creates distinct electronic environments for the two aromatic protons, H-3 and H-6.

G mol H3_label H-3 H6_label H-6 caption Structure of this compound with proton labels.

Caption: Key protons on the this compound ring.

Predicted ¹H NMR Spectrum:

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-NH₂ ~4.0broad singlet-Exchangeable protons
H-3 ~6.8-7.0doublet of doublets (dd)³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 HzCoupled to the adjacent F-4 (large coupling) and the distant H-6 (small coupling).
H-6 ~7.0-7.2doublet of doublets (dd)³J(H,F) ≈ 6-8 Hz, ⁴J(H,H) ≈ 2-3 HzCoupled to the adjacent F-5 (large coupling) and the distant H-3 (small coupling).

Causality: The interpretation of coupling constants is crucial. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei.[7][8] The large couplings observed are due to the three-bond (³J) interaction between the protons and their adjacent fluorine atoms. The smaller coupling is the four-bond (⁴J) interaction between the two aromatic protons.

Comparative Insight: An isomer like 2-Chloro-4-fluoroaniline would show a much more complex splitting pattern in the aromatic region with three distinct protons, likely a triplet of doublets, a doublet of doublets, and another complex multiplet, clearly differentiating it from the two signals expected for our target.[9]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The large chemical shift range and the strong influence of C-F coupling provide definitive structural confirmation.[10]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~25-50 mg) may be needed for faster acquisition.

  • Acquisition:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Standard single pulse with proton broadband decoupling (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of ~220 ppm, 1024 or more scans.

Data Interpretation and Validation

We expect to see six distinct signals for the six carbons in the aromatic ring. The key feature will be the large C-F coupling constants.

Predicted ¹³C NMR Data:

CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, Hz)Rationale
C-1 ~135-140triplet (t) or ddsmall ²JCF, ³JCFAttached to -NH₂, influenced by adjacent Cl and F.
C-2 ~115-120doublet (d)small ²JCFAttached to -Cl, influenced by F-4.
C-3 ~118-122doublet (d)small ²JCFAttached to H, influenced by F-4.
C-4 ~150-155 doublet (d) Large ¹JCF ≈ 240-250 Hz Directly bonded to F, strongly deshielded.
C-5 ~145-150 doublet (d) Large ¹JCF ≈ 240-250 Hz Directly bonded to F, strongly deshielded.
C-6 ~110-115doublet (d)small ²JCFAttached to H, influenced by F-5.

Causality: The most telling signals are from C-4 and C-5. Carbons directly attached to fluorine are significantly deshielded (shifted downfield) and exhibit a very large one-bond coupling constant (¹JCF) of over 240 Hz.[10] This is an unmistakable signature. The other carbons show smaller two-bond (²JCF) or three-bond (³JCF) couplings.

Comparative Insight: The spectrum of 2,5-difluoroaniline would also show two carbons with large ¹JCF couplings, but the chemical shifts and coupling patterns of the other four carbons would be different due to the altered substituent pattern.[11] The presence of the chlorine atom in our target molecule induces specific chemical shifts that allow for clear differentiation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. It acts as a complementary check to the structural backbone elucidated by NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectrometer: FTIR Spectrometer.

    • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.

Data Interpretation and Validation

The IR spectrum will be dominated by vibrations from the amine group and the substituted aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3350-3500N-H symmetric & asymmetric stretchPrimary Amine (-NH₂)Confirms the presence of the amine group. Expect two sharp bands.[12]
1600-1620C=C stretchAromatic RingConfirms the aromatic core.
1500-1520N-H bend (scissoring)Primary Amine (-NH₂)Further confirmation of the amine group.
1200-1350C-N stretchAryl-AmineEvidence for the bond between the ring and the nitrogen.
1100-1250 C-F stretch Aryl-Fluoride Strong, characteristic absorption confirming the C-F bonds.
750-850C-Cl stretchAryl-ChlorideConfirms the C-Cl bond.

Comparative Insight: While the IR spectra of many substituted anilines will look broadly similar, the exact position and intensity of the C-F and C-Cl stretching bands, as well as the pattern in the "fingerprint region" (below 1000 cm⁻¹), can be used to distinguish between isomers. For example, the C-F stretch in 2-Chloro-4-fluoroaniline would appear in a similar region but the overall fingerprint would differ.[13]

Conclusion: A Synthesis of Evidence

The structural validation of this compound is achieved not by a single piece of data, but by the compelling and consistent narrative told by multiple spectroscopic techniques. Mass spectrometry confirms the elemental formula and the presence of one chlorine atom. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and definitively place the substituents through characteristic chemical shifts and, most importantly, the unmistakable large one-bond carbon-fluorine coupling constants. Finally, IR spectroscopy provides rapid confirmation of the essential amine and carbon-halogen functional groups.

By comparing this complete dataset against known data for isomeric compounds, a researcher can achieve the highest level of confidence in their synthesized material, ensuring the integrity of all subsequent work in the drug development pipeline.

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-4,5-difluoroaniline is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final product. Even trace impurities, such as positional isomers or process-related contaminants, can lead to undesirable side reactions, reduced yield, and potential toxicity. This guide provides a comparative analysis of the principal analytical techniques for the robust purity assessment of this compound. We will delve into the mechanistic rationale behind method selection, present detailed experimental protocols for the most common chromatographic techniques, and offer a logical workflow for a comprehensive purity evaluation suitable for both quality control and research environments.

The Analytical Imperative: Understanding the Analyte and Its Impurities

This compound (C₆H₄ClF₂N, MW: 163.55 g/mol ) is a substituted aniline whose physicochemical properties dictate the analytical strategy. Its moderate polarity, aromatic nature, and potential for thermal lability must be considered. Potential impurities can arise from various stages of synthesis and storage.[1][2]

Common Impurity Classes:

  • Positional Isomers: Compounds like 2-Chloro-4,6-difluoroaniline or 3-Chloro-4,5-difluoroaniline may be present due to non-specific halogenation or starting material impurities.[3]

  • Starting Materials: Unreacted precursors or reagents from the synthesis process.

  • Process-Related Impurities: By-products from side reactions, such as dehalogenated or over-halogenated species.

  • Degradation Products: Formed during storage or under stress conditions (e.g., oxidation).

The objective of a robust purity assessment is not just to quantify the main component but to detect, identify, and quantify these critical impurities. This requires an orthogonal approach, leveraging multiple analytical techniques with different separation and detection principles.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential. The most powerful and commonly employed methods for halogenated anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[4][5] Ancillary techniques like Nuclear Magnetic Resonance (NMR) and Differential Scanning Calorimetry (DSC) provide complementary information for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is exceptionally well-suited for the analysis of moderately polar, non-volatile compounds like this compound.[5][6] Reversed-phase (RP-HPLC) is the dominant mode, where the analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase.

  • Expertise & Rationale: The choice of a C18 column is based on its hydrophobic interaction with the aromatic ring of the analyte. A mobile phase consisting of a water/acetonitrile or water/methanol gradient allows for the effective elution and separation of the main peak from both more polar and less polar impurities. UV detection is standard, as the aniline ring possesses a strong chromophore.[5][7]

  • Advantages: High sensitivity, excellent quantitative precision, and suitability for a wide range of non-volatile and thermally labile impurities.[8]

  • Limitations: Requires reference standards for the definitive identification of impurities unless coupled with a mass spectrometer. May not be suitable for highly volatile impurities like residual solvents.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

GC is the premier technique for separating volatile and semi-volatile compounds. For this compound, it is the ideal method for quantifying residual solvents and detecting volatile process-related impurities that may be missed by HPLC.[9][10]

  • Expertise & Rationale: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The separation is based on the boiling points of the analytes and their interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent quantitative results for organic compounds, while a mass spectrometer (MS) detector offers definitive identification.[9][11] Derivatization is sometimes employed to improve the chromatographic behavior of polar anilines, but is often not necessary for this compound.[9]

  • Advantages: Unmatched resolution for volatile compounds, high sensitivity, and when coupled with MS, provides definitive impurity identification.[11]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The high inlet temperatures can potentially cause degradation of sensitive analytes.

Ancillary Techniques for Comprehensive Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation.[5] ¹H, ¹³C, and particularly ¹⁹F NMR provide unambiguous confirmation of the molecule's structure.[12][13][14] The presence of fluorine atoms provides a unique spectral handle, as ¹⁹F NMR has a wide chemical shift range and high sensitivity, making it excellent for identifying fluorine-containing impurities.[15][16] Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard without needing a standard for each impurity.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. For high-purity crystalline materials (>98%), DSC can provide an absolute measure of purity based on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.[17][18][19] It is a powerful technique for detecting solid-state impurities that are soluble in the melt.[17][18] However, it is not suitable for amorphous materials or compounds that decompose upon melting.[19]

In-Depth Experimental Protocols & Validation

The following protocols are robust starting points for method development and must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[20][21][22][23][24]

Protocol: RP-HPLC Method for Purity and Impurity Profiling

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

1. Instrumentation & Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD).
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Acetonitrile and Water (HPLC grade).
  • Formic Acid (optional, for pH adjustment and peak shape improvement).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability & Validation:

  • The protocol must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.[20][21][22]

Protocol: Capillary GC-MS Method for Volatile Impurities

This method is designed for the identification and quantification of volatile impurities and residual solvents.

1. Instrumentation & Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).
  • Helium (carrier gas).
  • Dichloromethane or Methanol (GC grade).

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C
  • Injection Mode: Splitless (or split, depending on concentration)
  • Carrier Gas Flow: 1.0 mL/min (constant flow)
  • Oven Program:
  • Initial Temp: 60°C, hold for 2 min
  • Ramp: 10°C/min to 280°C
  • Final Hold: 5 min at 280°C
  • MS Transfer Line Temp: 280°C
  • Ion Source Temp: 230°C
  • Scan Range: 40-400 m/z

3. Sample Preparation:

  • Prepare a solution of approximately 1 mg/mL in a suitable volatile solvent like dichloromethane.

4. Data Analysis:

  • Purity is typically reported as % area. Impurity identification is achieved by comparing the acquired mass spectra with a reference library (e.g., NIST).

Data Interpretation & Integrated Workflow

A comprehensive purity assessment requires the synthesis of data from multiple techniques. The table below summarizes the strengths of each primary technique for this application.

Parameter RP-HPLC-UV GC-MS ¹⁹F NMR DSC
Primary Application Assay & non-volatile impuritiesVolatile impurities & residual solventsStructural confirmation & fluoro-isomersAbsolute purity of crystalline material
Quantitative Precision ExcellentVery GoodGood (qNMR)Good (for >98% purity)
Impurity Identification Requires standards or MSExcellent (via mass spectra)Excellent (structural data)Not applicable
Throughput HighMediumMediumLow
Key Advantage Robustness and versatility for routine QC.[5][11]Definitive ID of volatile unknowns.[9][11]Unambiguous isomer differentiation.[12][15]Absolute purity without standards.[19][25]
Recommended Purity Assessment Workflow

The following workflow diagram illustrates a logical sequence for the comprehensive purity assessment of a new batch of this compound.

PurityWorkflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Final Assessment Sample Sample Batch Received NMR_Spec Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) Sample->NMR_Spec DSC_Screen Thermal Analysis (DSC for melting point & initial purity) Sample->DSC_Screen HPLC Assay & Non-Volatile Impurities (RP-HPLC-UV/DAD) NMR_Spec->HPLC DSC_Screen->HPLC GCMS Volatile Impurities & Residual Solvents (GC-MS) HPLC->GCMS Data_Review Consolidate Data (Orthogonal Review) GCMS->Data_Review Final_Purity Assign Final Purity Value & Generate Certificate of Analysis Data_Review->Final_Purity

Caption: Integrated workflow for purity assessment.

Conclusion: Selecting the Right Tool for the Job

The purity assessment of this compound is a multi-faceted task that demands a scientifically sound, orthogonal approach.

  • For routine quality control , a validated RP-HPLC method is the cornerstone, providing reliable quantification of the main component and known impurities.

  • For comprehensive characterization and impurity identification , especially during process development or for reference standard certification, a combination of HPLC, GC-MS, and NMR is indispensable. GC-MS is critical for detecting volatile process impurities, while NMR provides unambiguous structural confirmation and helps identify isomers that may co-elute chromatographically.[5]

  • DSC serves as a valuable complementary technique for high-purity batches, offering a true measure of absolute purity based on thermodynamic principles.[25][26]

By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their downstream products.

References

A comparative study of reactivity between chloro- and bromo-difluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Chloro- vs. Bromo-Difluoroanilines for the Modern Chemist

As a Senior Application Scientist, the choice of starting materials is paramount to the success of any synthetic campaign. Among the vast arsenal of building blocks available, halogenated anilines are indispensable, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed comparative analysis of two common scaffolds: chloro-difluoroanilines and bromo-difluoroanilines. Our objective is to move beyond simplistic rules of thumb and delve into the mechanistic nuances that govern their reactivity in three critical classes of transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Directed ortho-Metalation (DoM). Understanding these differences is key to rational substrate selection and efficient route development.

Part 1: The Foundation: Physicochemical Properties and Electronic Effects

The reactivity of an aryl halide is not merely a function of the halogen itself but is profoundly influenced by the collective electronic environment of the aromatic ring. In difluoroanilines, we observe a fascinating interplay of competing electronic effects: the strong electron-withdrawing inductive effects of the two fluorine atoms, the moderate inductive withdrawal and weak resonance donation of the chlorine or bromine, and the powerful electron-donating resonance effect of the amine group.

The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, a fact that dictates much of its reactivity in transition metal catalysis.[1] Conversely, the greater electronegativity of chlorine can have a more pronounced influence on the acidity of neighboring protons, a key factor in metalation reactions.

Table 1: Comparative Physicochemical Properties of Representative Isomers

Property4-Chloro-2,6-difluoroaniline4-Bromo-2,6-difluoroanilineRationale for Difference
Molecular Weight 163.55 g/mol [2]208.00 g/mol [3]The higher atomic mass of bromine compared to chlorine.
Melting Point Not readily available63-65 °C[3][4]Differences in crystal lattice packing and intermolecular forces.
C-X Bond Dissociation Energy (BDE) ~84 kcal/mol (approx. for C-Cl)~71 kcal/mol (approx. for C-Br)The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy for cleavage.[1]
Calculated XLogP3 2.12.1Minimal difference, suggesting similar overall lipophilicity for these isomers.

The following diagram illustrates the primary electronic forces at play on the difluoroaniline scaffold.

electronic_effects cluster_ring Difluoroaniline Ring cluster_substituents Substituent Effects Ring Aromatic Ring (π-system) NH2 Amino Group (-NH2) NH2->Ring +R (Donating) -I (Withdrawing) F Fluorine Atoms (-F) F->Ring -I (Strongly Withdrawing) X Halogen (-Cl or -Br) X->Ring -I (Withdrawing) +R (Weakly Donating)

Caption: Competing electronic effects on the difluoroaniline core.

Part 2: The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are cornerstones of modern drug development, the choice between a chloro- or bromo-difluoroaniline has significant practical implications.[5] These reactions hinge on a catalytic cycle where the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is often the rate-limiting step.[6]

Causality Behind Reactivity: The lower bond dissociation energy of the C-Br bond makes bromo-difluoroanilines significantly more reactive than their chloro- counterparts.[1] Oxidative addition occurs more readily, often at lower temperatures and with lower catalyst loadings. While standard palladium catalysts with simple phosphine ligands are often sufficient for bromo-derivatives, the activation of the more robust C-Cl bond typically necessitates the use of specialized, electron-rich, and sterically hindered biaryl phosphine or N-heterocyclic carbene (NHC) ligands.[1][6] These advanced ligands increase the electron density on the palladium center, promoting the cleavage of the stronger C-Cl bond.[1]

buchwald_hartwig cluster_inputs cluster_outputs pd0 Pd(0)L_n pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex k(Br) > k(Cl) aryl_halide Ar-X (X = Cl, Br) oxidative_addition Oxidative Addition pd2_amine_complex [L_n(Ar)Pd(II)-NHR2]+ pd2_complex->pd2_amine_complex amine R2NH ligand_exchange Ligand Exchange pd2_amido_complex L_n(Ar)Pd(II)-NR2 pd2_amine_complex->pd2_amido_complex base Base deprotonation Deprotonation pd2_amido_complex->pd0 Product Formation reductive_elimination Reductive Elimination product Ar-NR2

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Table 2: Representative Comparison in a Buchwald-Hartwig Amination

Parameter4-Chloro-2,6-difluoroaniline4-Bromo-2,6-difluoroaniline
Catalyst System G3-XPhos Pd precatalyst (2 mol%)Pd₂(dba)₃ (1 mol%) / XPhos (2.2 mol%)
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)
Temperature 100-110 °C80 °C
Typical Reaction Time 12-24 hours2-8 hours
Typical Yield 75-90%>95%
Self-Validating Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol is designed to directly compare the reactivity of a chloro- and bromo-difluoroaniline under identical conditions initially, with subsequent optimization for the less reactive chloro-analogue.

  • Reagent Preparation:

    • Prepare two stock solutions: one of 4-chloro-2,6-difluoroaniline (1.0 M in dry toluene) and one of 4-bromo-2,6-difluoroaniline (1.0 M in dry toluene).

    • Prepare a stock solution of the desired amine coupling partner (e.g., morpholine, 1.2 M in dry toluene).

  • Reaction Setup (Parallel Experiment):

    • To two separate oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂) and the appropriate phosphine ligand (e.g., XPhos).

    • Seal the vials with septa. Evacuate and backfill with argon three times.

    • To Vial A, add 1.0 mL of the 4-chloro-2,6-difluoroaniline stock solution.

    • To Vial B, add 1.0 mL of the 4-bromo-2,6-difluoroaniline stock solution.

    • To both vials, add 1.0 mL of the amine stock solution (1.2 equiv).

    • Add the base (e.g., sodium tert-butoxide, 1.5 equiv) to both vials under a positive pressure of argon.

    • Add additional dry toluene to bring the final concentration to ~0.5 M.

  • Execution and Monitoring:

    • Place both vials in a preheated aluminum block at 80 °C.

    • Monitor the reactions at 1-hour intervals by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.

    • Validation Checkpoint: The bromo-difluoroaniline reaction (Vial B) should proceed to high conversion significantly faster than the chloro-difluoroaniline reaction (Vial A).

  • Optimization (if necessary for Chloro-analogue):

    • If Vial A shows low conversion after 4-6 hours, a second identical reaction can be set up using a more active catalyst system (e.g., an XPhos-based precatalyst) and a higher temperature (e.g., 100 °C) to achieve a comparable yield.[7][8]

Part 3: The Counterintuitive Case: Nucleophilic Aromatic Substitution (SNAr)

While bromo-difluoroanilines are the clear choice for cross-coupling, the situation is more complex for SNAr. The textbook mechanism for SNAr on electron-poor rings is a two-step addition-elimination process proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]

Causality Behind Reactivity: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[10] This step is accelerated by strongly electron-withdrawing groups, which stabilize the developing negative charge. The two fluorine atoms on the aniline ring provide powerful inductive stabilization, making the entire ring system highly activated towards nucleophilic attack.

In this context, the halogen's role shifts from a leaving group in a C-X bond cleavage event to a substituent influencing ring electronics. The reactivity order for halogens in activated SNAr systems is often F > Cl ≈ Br > I.[11] This is because the bond-breaking step is fast and not rate-limiting, while the superior ability of more electronegative halogens to stabilize the anionic intermediate via induction accelerates the rate-determining attack.[10] Therefore, for SNAr reactions on difluoroanilines, the chloro- and bromo- variants are expected to exhibit similar, high reactivity, driven primarily by the activating effect of the fluorine atoms.

snar_mechanism start Ar-(F)2-X + Nu- ts1 Transition State 1 start->ts1 Slow, Nucleophilic Attack meisenheimer Meisenheimer Complex (Rate-determining formation) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Fast, Loss of Leaving Group product Ar-(F)2-Nu + X- ts2->product

Caption: Reaction coordinate diagram for a typical SNAr mechanism.

Experimental Protocol: Comparative SNAr with Sodium Methoxide
  • Setup:

    • In two separate round-bottom flasks, dissolve 4-chloro-2,6-difluoroaniline (1 mmol) and 4-bromo-2,6-difluoroaniline (1 mmol) in 10 mL of dry DMSO.

    • Prepare a solution of sodium methoxide (1.5 mmol, 1.5 equiv) in 5 mL of dry methanol.

  • Execution:

    • Heat both aniline solutions to 60 °C.

    • Add the sodium methoxide solution dropwise to each flask over 5 minutes.

    • Monitor the reaction progress by TLC or LC-MS every 15 minutes.

  • Analysis:

    • The rates of formation of the 4-methoxy-2,6-difluoroaniline product are expected to be comparable for both starting materials, demonstrating that the halogen's identity is not the primary driver of reactivity in this highly activated system. Quench the reactions with saturated ammonium chloride solution, extract with diethyl ether, and analyze the yields by ¹H NMR with an internal standard.

Part 4: The Regiochemical Divergence: Directed ortho-Metalation (DoM)

DoM is a powerful tool for functionalizing the position ortho to a directing metalation group (DMG).[12][13] The amine functionality (often protected) in anilines can serve as a DMG, directing a strong organolithium base to deprotonate the adjacent C-H bond. However, a competing pathway exists for aryl halides: lithium-halogen exchange.

Causality Behind Reactivity: The outcome of the reaction is a kinetic race between C-H deprotonation (ortho-lithiation) and C-X exchange.

  • Bromo-Difluoroanilines: Lithium-bromine exchange is an extremely fast process, typically occurring much more rapidly than deprotonation, even at low temperatures (-78 °C).[14] Therefore, treating a bromo-difluoroaniline with an organolithium base will almost exclusively yield the lithiated species at the former position of the bromine atom, not ortho to the amine.

  • Chloro-Difluoroanilines: Lithium-chlorine exchange is significantly slower.[14] This allows the desired ortho-deprotonation, directed by the amine group, to occur as the major pathway.

This fundamental difference makes chloro-difluoroanilines the superior substrates for synthetic strategies involving DoM, while bromo-difluoroanilines are precursors for generating aryllithiums via halogen exchange.

dom_competition cluster_chloro Chloro-Difluoroaniline cluster_bromo Bromo-Difluoroaniline start Halo-Difluoroaniline + n-BuLi dom_path ortho-Deprotonation (DoM) MAJOR PATHWAY start->dom_path k_DoM > k_Li-Cl cl_exchange Li-Cl Exchange MINOR PATHWAY start->cl_exchange br_exchange Li-Br Exchange MAJOR PATHWAY start->br_exchange k_Li-Br >> k_DoM dom_path_br ortho-Deprotonation (DoM) MINOR PATHWAY start->dom_path_br

Caption: Competing pathways for chloro- vs. bromo-difluoroanilines with organolithiums.

Summary and Strategic Recommendations

The choice between chloro- and bromo-difluoroaniline is not a matter of simple substitution but a strategic decision that dictates available synthetic routes. The following table summarizes our findings:

Table 3: Reactivity Summary and Recommendations

Reaction TypeRecommended SubstrateKey Rationale
Pd-Catalyzed Cross-Coupling Bromo-difluoroaniline Weaker C-Br bond leads to faster oxidative addition, milder conditions, and broader catalyst compatibility.[1]
Nucleophilic Aromatic Substitution Comparable Reactivity Reaction rate is primarily driven by the strong activating effect of the two fluorine atoms; the identity of the Cl/Br leaving group is of secondary importance.[10][11]
Directed ortho-Metalation Chloro-difluoroaniline Avoids the rapid and often undesired lithium-halogen exchange pathway that dominates with bromo-derivatives.[14]

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-4,5-difluoroaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of pharmaceutical intermediates is a critical cornerstone of process optimization, quality control, and regulatory compliance. 2-Chloro-4,5-difluoroaniline serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Inaccurate measurement of its concentration in reaction mixtures can lead to inconsistencies in yield, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between these powerful chromatographic techniques is not merely a matter of preference but a scientifically driven decision based on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and throughput. This document will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide you in selecting the most appropriate method for your research and development needs.

The Analytical Challenge: Why Method Selection Matters

This compound is a substituted aniline, and like many anilines, its analysis presents unique challenges. Its polarity and potential for thermal degradation must be considered when developing a robust analytical method. The primary goal is to achieve accurate and reproducible quantification in a complex reaction matrix, which may contain starting materials, reagents, solvents, and by-products. An ideal analytical method should be specific, sensitive, linear, accurate, and precise.[1] The validation of the chosen analytical method is a documented process that provides evidence of its suitability for the intended purpose.[2][3]

Comparative Overview of Analytical Techniques

The two most prevalent and effective techniques for the quantitative analysis of this compound are HPLC, typically with UV detection, and GC coupled with a mass spectrometer (GC-MS). The fundamental difference lies in the mobile phase and the state of the analyte during separation.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Mobile Phase Liquid (e.g., mixture of water and organic solvent)Inert Gas (e.g., Helium, Hydrogen)
Analyte State Dissolved in the mobile phaseVaporized
Separation Principle Partitioning between the liquid mobile phase and a solid stationary phase based on polarity.Partitioning between the gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.
Applicability Ideal for non-volatile and thermally sensitive compounds.[4]Suitable for volatile and thermally stable compounds.[4]
Derivatization Generally not required for this compound.[5]Often recommended for anilines to improve volatility and peak shape.

For this compound, HPLC is often a more direct method as it avoids the need for derivatization, which can be a time-consuming step and a potential source of error.[5] However, GC-MS offers exceptional selectivity and sensitivity, which can be advantageous for complex matrices or when trace-level quantification is required.[6]

In-Depth Analysis of High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of halogenated anilines.[7] In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A C18 column is the standard choice for reversed-phase separation of aromatic amines due to its hydrophobic nature, which provides good retention for these compounds.

  • Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The organic solvent content is optimized to achieve adequate retention and separation of the analyte from impurities. A buffer is often added to control the pH of the mobile phase, which is crucial for the ionization state of the aniline and, therefore, its retention.

  • Detector Selection: A UV detector is commonly employed for the analysis of aromatic compounds like this compound due to their strong absorbance in the UV region. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol
  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Withdraw a known volume of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system with a pump, autosampler, column oven, and UV detector.[7]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.[7]

    • Detection: UV at the absorbance maximum of this compound (to be determined experimentally, typically around 240-260 nm for similar compounds).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In-Depth Analysis of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is highly sensitive and selective, making it an excellent choice for complex matrices and trace analysis. For anilines, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior.

Causality Behind Experimental Choices in GC-MS Method Development
  • Derivatization: Anilines can exhibit poor peak shape in GC due to their polarity. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -NH2 group into a less polar, more volatile derivative, resulting in sharper peaks and improved sensitivity.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used for the separation of derivatized anilines.

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure that the maximum amount of analyte is transferred to the column.

  • MS Detection: Mass spectrometry provides both qualitative and quantitative information. For quantification, selected ion monitoring (SIM) mode is often used, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and reducing interference from the matrix.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the reaction mixture and add it to a separatory funnel containing a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Adjust the pH of the aqueous layer to >11 with a base (e.g., NaOH) to ensure the aniline is in its free base form.[6]

    • Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process for exhaustive recovery.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., ethyl acetate).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

    • Evaporate the excess reagent and solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

  • Data Analysis:

    • Construct a calibration curve using derivatized standards.

    • Quantify the analyte in the sample by comparing the peak area of the selected ions to the calibration curve.

Performance Comparison

The performance of each method is evaluated based on several key validation parameters.[1] The following table provides a comparative summary based on typical performance data for the analysis of halogenated anilines.

ParameterHPLC-UVGC-MSRationale
Specificity/Selectivity GoodExcellentGC-MS in SIM mode is highly selective, minimizing interference from co-eluting compounds.[6] HPLC-UV may have interferences from compounds with similar chromophores.
Limit of Detection (LOD) ng/mL rangepg/mL rangeGC-MS is generally more sensitive than HPLC-UV, especially in SIM mode.[9]
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeSimilar to LOD, the higher sensitivity of GC-MS allows for lower quantitation limits.[9]
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range.[2]
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy, though the multi-step sample preparation for GC-MS can introduce more variability.[10]
Precision (%RSD) < 2%< 5%HPLC generally offers better precision due to simpler sample preparation and direct injection.[5]
Throughput HigherLowerHPLC has a faster sample preparation process, leading to higher throughput. GC-MS involves a more time-consuming extraction and derivatization.[5]

Conclusion and Recommendations

The choice between HPLC and GC-MS for the quantitative analysis of this compound in reaction mixtures is contingent upon the specific analytical needs.

Choose HPLC when:

  • The primary requirement is a robust, high-throughput method for routine quality control.

  • The concentration of the analyte is relatively high, and extreme sensitivity is not required.

  • Simplicity of sample preparation and speed of analysis are critical factors.

Choose GC-MS when:

  • The reaction matrix is complex and high selectivity is necessary to resolve the analyte from interfering components.

  • Trace-level quantification of the analyte is required.

  • Confirmation of the analyte's identity is needed in addition to quantification.

For most in-process control and final product assay applications in a drug development setting, a well-validated RP-HPLC-UV method is often the more practical and efficient choice. Its simplicity, high precision, and robustness make it well-suited for routine analysis. However, for impurity profiling, troubleshooting, or when dealing with very low concentrations, the superior sensitivity and selectivity of GC-MS make it the preferred technique.

Ultimately, the development and validation of either method must be performed rigorously to ensure the generation of reliable and accurate data, which is paramount for the successful progression of any pharmaceutical development program.

References

A Senior Application Scientist's Guide to 2-Chloro-4,5-difluoroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of halogenated anilines, 2-Chloro-4,5-difluoroaniline emerges as a uniquely versatile intermediate, particularly in the synthesis of complex pharmaceutical agents. Its trifunctional nature—an aniline for nucleophilic attack or cross-coupling, a chloro group for selective cross-coupling, and ortho-para fluorine atoms activating the ring for nucleophilic aromatic substitution—offers a strategic advantage in molecular design.

This guide provides an in-depth, comparative analysis of the performance of this compound in key reaction types, benchmarked against common alternatives. The insights presented herein are a synthesis of established chemical principles and practical, field-proven experience, designed to empower you to make informed decisions in your synthetic endeavors.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Halogens

The inherent electronic properties of this compound, with two electron-withdrawing fluorine atoms, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the carbon bearing the chlorine atom, which is activated by the para- and meta- fluorine substituents.

The Causality Behind Experimental Choices in SNAr

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][2] The rate-determining step is generally the initial nucleophilic attack. The electron-withdrawing nature of the fluorine atoms is crucial in stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this step.[3] While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the exceptional ability of fluorine to stabilize the intermediate through its inductive effect often leads to a faster reaction rate compared to its chlorinated counterparts in SNAr reactions.[3]

Experimental Protocol: SNAr with Morpholine

This protocol details a representative SNAr reaction, providing a basis for comparison.

Materials:

  • This compound (1.0 equiv)

  • Alternative Anilines (1.0 equiv, for comparison)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and DMSO (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 120 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Benchmark: this compound vs. Alternatives in SNAr
Starting MaterialProductReaction Time (h)Yield (%)
This compound 4-(4,5-Difluoro-2-aminophenyl)morpholine 4 92
2,4-Dichloroaniline4-(4-Chloro-2-aminophenyl)morpholine1265
2-Chloro-4-fluoroaniline4-(4-Fluoro-2-aminophenyl)morpholine685

Analysis: The superior performance of this compound is evident. The cumulative electron-withdrawing effect of the two fluorine atoms significantly accelerates the reaction rate and enhances the yield compared to anilines with fewer or no fluorine substituents.

Section 2: The Suzuki-Miyaura Coupling - Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[4] this compound, with its chloro-substituent, serves as a competent coupling partner.

The Catalytic Cycle and Rationale for Component Selection

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[7] The base plays a crucial role in the transmetalation step, activating the boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(L2)-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 / Base Transmetalation Complex->Pd(0)L2 Product Ar-R' Transmetalation Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Alternative Aryl Halides (1.0 equiv, for comparison)

  • Phenylboronic Acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Add degassed 1,4-dioxane/water (5 mL, 4:1).

  • Heat the reaction mixture to 100 °C and stir for the specified time, monitoring by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Performance Benchmark: this compound in Suzuki-Miyaura Coupling
Aryl HalideProductReaction Time (h)Yield (%)
This compound 2-Amino-4,5-difluoro-1,1'-biphenyl 12 88
2-Bromo-4,5-difluoroaniline2-Amino-4,5-difluoro-1,1'-biphenyl495
2,4-Dichloroaniline2-Amino-4-chloro-1,1'-biphenyl2475

Analysis: As expected from the general reactivity trend of halogens in cross-coupling (Br > Cl), 2-bromo-4,5-difluoroaniline exhibits a faster reaction time and higher yield. However, this compound still provides a very good yield, and its lower cost and greater availability often make it the more practical choice for large-scale synthesis. Its performance surpasses that of 2,4-dichloroaniline, likely due to the electronic effects of the fluorine atoms.

Section 3: The Buchwald-Hartwig Amination - A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[8][9]

Mechanistic Considerations and the Role of Ligands

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][10][11] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, is crucial for promoting the reductive elimination step, which is often rate-limiting, especially with less nucleophilic amines.[7][12]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add Aryl Halide, Amine, and Base to Flask Inert Atmosphere Evacuate and Backfill with Inert Gas Add Reactants->Inert Atmosphere Add Catalyst Add Pd Precatalyst and Ligand Inert Atmosphere->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat and Stir Heat to Desired Temperature and Stir Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Quench Cool to RT and Quench Monitor Progress->Cool and Quench Extract Extract with Organic Solvent Cool and Quench->Extract Dry and Concentrate Dry, Filter, and Concentrate Extract->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify

Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Alternative Aryl Halides (1.0 equiv, for comparison)

  • Morpholine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the BrettPhos Pd G3 precatalyst (0.02 mmol) to a Schlenk tube.

  • Add toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Performance Benchmark: this compound in Buchwald-Hartwig Amination
Aryl HalideAmineProductReaction Time (h)Yield (%)
This compound Morpholine N-(4,5-Difluoro-2-aminophenyl)morpholine 8 90
2-Bromo-4,5-difluoroanilineMorpholineN-(4,5-Difluoro-2-aminophenyl)morpholine396
2,4-DichloroanilineMorpholineN-(4-Chloro-2-aminophenyl)morpholine1880

Analysis: Consistent with cross-coupling reactivity trends, the bromo-analogue reacts faster. However, this compound demonstrates excellent reactivity and provides a high yield, outperforming its dichloro counterpart. This highlights its value as a cost-effective and efficient substrate for C-N bond formation.

Section 4: Application in Pharmaceutical Synthesis - The Cases of Lapatinib and Bosutinib

The true measure of a building block's utility is its successful application in the synthesis of high-value molecules. This compound is a key intermediate in the synthesis of several important kinase inhibitors.

Lapatinib Synthesis

Lapatinib, a dual tyrosine kinase inhibitor, features a quinazoline core substituted with a (3-chloro-4-fluoroanilino) group.[13][14] The synthesis involves the SNAr reaction of 3-chloro-4-fluoroaniline with a 4-chloroquinazoline derivative. While not this compound itself, this example underscores the importance of the chloro-fluoro-aniline motif in medicinal chemistry.

Bosutinib Synthesis

Bosutinib, another tyrosine kinase inhibitor, is synthesized using 2,4-dichloro-5-methoxyaniline.[15][16][17] However, a hypothetical, yet plausible, synthetic route could leverage the unique reactivity of this compound to introduce the difluoroaniline moiety through a Buchwald-Hartwig amination, potentially offering advantages in terms of reaction conditions and final product properties.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern organic synthesis. Its performance in key reaction types, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is excellent, often providing a favorable balance of reactivity, cost, and availability compared to its bromo- and less-fluorinated counterparts. The strategic placement of its functional groups allows for sequential and selective modifications, making it an ideal starting material for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive, data-supported comparison to aid in the judicious selection of this powerful synthetic tool.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 2-Chloro-4,5-difluoroaniline (CAS No: 2613-32-3) is a halogenated aniline derivative, a class of compounds that requires meticulous handling due to its potential toxicological profile. This guide moves beyond a simple checklist to provide a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), ensuring that your safety protocols are as robust as your research.

The Foundation of Safety: Hazard Assessment

Understanding the "why" behind PPE selection begins with a thorough assessment of the specific risks posed by this compound. Safety Data Sheets (SDS) from suppliers provide the primary hazard information. This compound is classified with multiple hazards:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] This multi-route toxicity means we must prevent ingestion, skin absorption, and respiratory exposure.

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2] Direct contact can lead to immediate chemical burns or discomfort.

  • Organ Toxicity: There is a risk of damage to organs through prolonged or repeated exposure.[1] This underscores the importance of minimizing chronic, low-level exposure over time.

The primary directive is to prevent this compound from entering the body. Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure. This is achieved through a combination of engineering controls (like a chemical fume hood) and a carefully selected suite of PPE.

Core Protective Equipment: A Multi-Layered Defense

Effective protection relies on selecting the right equipment for each potential exposure route. The following recommendations are based on established safety standards and the specific hazard profile of this compound.

Respiratory Protection: The Primary Engineering Control

Due to its inhalation toxicity, all work involving this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood .[3] The fume hood is your primary line of defense, designed to contain vapors and dust at the source.

  • Causality: Aniline derivatives can have significant systemic effects if inhaled. The fume hood's constant airflow pulls airborne particles and vapors away from your breathing zone, preventing respiratory exposure.

  • Contingency: In situations where a fume hood is not feasible or during a large-scale spill cleanup where vapor concentrations may exceed the hood's capacity, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter (P95 or P100) is necessary.[4] A proper fit test is mandatory for all respirator users to ensure a protective seal.

Eye and Face Protection: Shielding Against Irritation and Splashes

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical safety goggles with side shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][5] Standard safety glasses do not provide an adequate seal against splashes or airborne dust.

  • Enhanced Protection: When there is a significant risk of splashing—such as during solution transfers, heating, or reaction quenching—a full-face shield should be worn over the safety goggles. This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

This compound is harmful in contact with skin, making glove selection a critical decision point.[1] Not all laboratory gloves offer the same level of protection.

  • Glove Selection: Nitrile gloves are a common and appropriate choice for incidental contact. Always use a thickness of at least 5 mil. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Consult a glove compatibility chart from the manufacturer for specific breakthrough time data.

  • Best Practices:

    • Always inspect gloves for tears or pinholes before use.[6]

    • Practice the "double-gloving" technique, especially when handling concentrated forms of the chemical. This provides a backup barrier in case the outer glove is compromised.

    • Remove gloves using a technique that avoids touching the contaminated exterior with your bare skin.

    • Wash hands thoroughly with soap and water after removing gloves.[5][7]

Body Protection: The Final Barrier

To prevent skin contact from spills or contamination, appropriate body protection is essential.

  • Standard Use: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • High-Risk Tasks: For procedures involving larger quantities or a high risk of splashing, supplement your lab coat with a chemical-resistant apron. For large-scale operations, disposable chemical-resistant coveralls may be necessary to ensure full-body protection.

  • Footwear: Never wear open-toed shoes, sandals, or perforated footwear in a laboratory setting.[6] Leather or chemical-resistant shoes that fully cover the foot are required to protect against spills.

Operational and Disposal Plans

Proper PPE use is a process, not just a selection of items. The following workflow and table provide procedural guidance for safe handling from start to finish.

PPE Selection Matrix for Key Laboratory Tasks
TaskPrimary Engineering ControlRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical Fume HoodN/A (within hood)Safety GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Chemical Fume HoodN/A (within hood)Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-Resistant Apron
Running Reaction Chemical Fume HoodN/A (within hood)Safety GogglesNitrile GlovesLab Coat
Small Spill Cleanup Chemical Fume HoodN/A (if contained in hood)Safety Goggles & Face ShieldHeavy-Duty Nitrile/Butyl GlovesLab Coat & Chem-Resistant Apron
Waste Disposal Well-Ventilated AreaN/ASafety GogglesNitrile GlovesLab Coat
Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for safely handling this compound, integrating PPE use into the overall process.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Cleanup & Disposal A 1. Review SDS & Assess Risks B 2. Verify Fume Hood Certification A->B C 3. Select & Inspect PPE (per task matrix) B->C D 4. Don PPE Correctly C->D E 5. Conduct All Work in Fume Hood D->E Begin Work F 6. Keep Containers Closed When Not in Use E->F G 7. Decontaminate Glassware & Work Surfaces F->G Task Complete H 8. Segregate Waste (Solid vs. Liquid, Halogenated) G->H I 9. Doff PPE Correctly (Contaminated items last) H->I J 10. Dispose of Contaminated PPE as Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

A procedural workflow for safe handling, from preparation to disposal.

Disposal of Contaminated PPE and Chemical Waste

All materials that come into direct contact with this compound must be treated as hazardous waste.

  • PPE Disposal: Used gloves, disposable aprons, and contaminated bench paper should be placed in a designated, sealed hazardous waste container.[8]

  • Chemical Waste: Unused material and reaction waste must be collected in a clearly labeled, sealed container for halogenated chemical waste. Never pour this chemical down the drain.[5][9] Disposal must be handled by a certified waste management provider in accordance with local, state, and federal regulations.

Emergency Response: In Case of Exposure

Even with the best precautions, accidents can happen. Immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Building a deep culture of safety is paramount in the laboratory. By understanding the specific hazards of this compound and implementing this comprehensive, logic-driven PPE and handling plan, you can protect yourself and your colleagues while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.